5-Bromo-2-(tert-butoxy)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKQXRBCDUBUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557877 | |
| Record name | 5-Bromo-2-tert-butoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121487-13-6 | |
| Record name | 5-Bromo-2-tert-butoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-(tert-butoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-(tert-butoxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a feasible synthetic pathway, including experimental protocols for key steps, and discusses the expected analytical characterization of the target molecule.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the conversion of 5-bromo-2-hydroxypyrimidine to 5-bromo-2-chloropyrimidine, a more reactive intermediate. The subsequent step is a nucleophilic substitution of the chloro group with a tert-butoxide group.
Step 1: Synthesis of 5-Bromo-2-chloropyrimidine
The chlorination of 5-bromo-2-hydroxypyrimidine is a crucial step in this synthetic route. A common and effective method involves the use of phosphorus oxychloride (POCl₃).
Experimental Protocol:
In a well-ventilated fume hood, a mixture of 5-bromo-2-hydroxypyrimidine (1 equivalent) and N,N-dimethylaniline (0.4 equivalents) is carefully treated with phosphorus oxychloride (8 equivalents) with stirring. The reaction mixture is then heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-3 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-chloropyrimidine.
Step 2: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with a tert-butoxy group. This is typically achieved by reacting the chloro-pyrimidine with a tert-butoxide salt in a suitable solvent.
Experimental Protocol:
To a solution of 5-bromo-2-chloropyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF) is added potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then stirred at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. After completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and chemical properties, as well as the expected spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 121487-13-6 | [Source] |
| Molecular Formula | C₈H₁₁BrN₂O | [Source] |
| Molecular Weight | 231.09 g/mol | [Source] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 60-63 °C | [Source] |
Spectroscopic Data
Table 2.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.6 | s | 2H | Pyrimidine C4-H, C6-H |
| ~ 1.6 | s | 9H | tert-butyl protons |
Table 2.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C2 (C-O) |
| ~ 158 | C4, C6 |
| ~ 110 | C5 (C-Br) |
| ~ 82 | Quaternary C of tert-butyl |
| ~ 28 | Methyl C of tert-butyl |
Table 2.2.3: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2950 | Medium-Strong | C-H stretch (tert-butyl) |
| 1580-1550 | Strong | C=N stretch (pyrimidine ring) |
| 1480-1450 | Medium | C=C stretch (pyrimidine ring) |
| 1250-1200 | Strong | C-O stretch (ether) |
| 600-500 | Medium | C-Br stretch |
Table 2.2.4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 231/233 | [M]⁺, [M+2]⁺ (presence of Bromine isotope) |
| 175/177 | [M - C₄H₈]⁺ |
| 157/159 | [M - C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Workflow and Signaling Pathways
To visualize the synthesis process, the following diagrams have been generated using Graphviz.
Synthesis Workflow
Caption: Synthetic route to this compound.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to optimize the provided protocols and perform thorough analytical testing to validate their results.
A Technical Guide to the Spectral Analysis of 5-Bromo-2-(tert-butoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-(tert-butoxy)pyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data and representative values derived from structurally analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar chemical entities.
Molecular Structure
This compound possesses a pyrimidine ring substituted with a bromine atom at the 5-position and a tert-butoxy group at the 2-position. The molecular formula is C₈H₁₁BrN₂O, and it has a monoisotopic mass of 230.00548 Da.
Data Presentation
The following sections summarize the expected quantitative data from NMR, IR, and mass spectrometry for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.5 | Singlet | 2H | H-4, H-6 |
| ~1.6 | Singlet | 9H | -C(CH₃)₃ |
Note: The two protons on the pyrimidine ring (H-4 and H-6) are expected to be chemically equivalent and appear as a single peak. The nine protons of the tert-butyl group will also be equivalent and appear as a sharp singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C-2 |
| ~160 | C-4, C-6 |
| ~110 | C-5 |
| ~82 | -OC (CH₃)₃ |
| ~28 | -OC(C H₃)₃ |
Note: The carbon atoms attached to nitrogen and oxygen are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The data below is representative of the expected peaks.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2980-2930 | Medium | C-H stretch (tert-butyl) |
| 1580-1550 | Strong | C=N/C=C stretch (pyrimidine ring) |
| 1470-1450 | Medium | C-H bend (tert-butyl) |
| 1250-1200 | Strong | C-O stretch (tert-butoxy) |
| 1150-1100 | Strong | Pyrimidine ring vibrations |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted fragmentation data is available from PubChemLite.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Adduct |
|---|---|
| 231.01276 | [M+H]⁺ |
| 252.99470 | [M+Na]⁺ |
| 228.99820 | [M-H]⁻ |
| 230.00493 | [M]⁺ |
Note: The fragmentation pattern would likely involve the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da), followed by fragmentation of the brominated pyrimidine ring.
Experimental Protocols
The following are detailed methodologies for obtaining NMR, IR, and MS spectra for pyrimidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Typical acquisition parameters include:
-
Pulse angle: 30°
-
Acquisition time: 4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for optimal signal-to-noise)
-
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
A proton-decoupled pulse sequence is typically used.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096 (or more, as ¹³C has
-
-
The C-Br Bond in 5-Bromo-2-(tert-butoxy)pyrimidine: A Hub for Synthetic Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for the development of novel drugs. 5-Bromo-2-(tert-butoxy)pyrimidine serves as a versatile building block, with the carbon-bromine bond at the 5-position being a key reactive site for introducing molecular diversity. This guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyrimidine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various organoboron reagents.[1][2][3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 6 | 75-85 |
Note: Yields are estimated based on typical outcomes for similar bromopyrimidine substrates.[4][5]
Experimental Protocol: Suzuki-Miyaura Coupling
To a dry Schlenk flask containing a magnetic stir bar, this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.) are added. The palladium catalyst and ligand are then introduced. The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent is added, and the reaction mixture is heated to the specified temperature with stirring.[2] The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 5-amino-2-(tert-butoxy)pyrimidines.[7][8]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
Note: Yields are based on representative data for the amination of similar bromo-heterocycles.[8][9]
Experimental Protocol: Buchwald-Hartwig Amination
In an oven-dried Schlenk flask, the palladium precatalyst, phosphine ligand, and base are combined. The flask is sealed, evacuated, and backfilled with an inert gas. This compound, the amine, and anhydrous, degassed solvent are then added. The reaction mixture is stirred at the indicated temperature until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[9]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[10][11]
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | ~93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N (2) | THF | Reflux | 8 | High |
Note: Yields are based on representative data for the Sonogashira coupling of 5-bromoindole.[11]
Experimental Protocol: Sonogashira Coupling
In a flask, this compound, the palladium catalyst, and the copper(I) co-catalyst are combined. The flask is evacuated and backfilled with an inert gas. Anhydrous solvent and an amine base are added, followed by the dropwise addition of the terminal alkyne. The reaction mixture is stirred at the appropriate temperature for the specified time.[10][11] Upon completion, the mixture is worked up by dilution with an organic solvent and washing with aqueous solutions. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[10]
Stille Coupling
The Stille coupling provides a versatile route for C-C bond formation by reacting this compound with an organostannane reagent.[12][13][14]
Table 4: Representative Conditions for Stille Coupling of this compound
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | ~80-90 |
| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | DMF | 100 | 8 | ~75-85 |
| 3 | (Tributylstannyl)ethylene | Pd(OAc)₂ (3) | Dioxane | 90 | 16 | ~70-80 |
Note: Yields are estimated based on general Stille coupling reactions of bromo-heterocycles.[1][12]
Experimental Protocol: Stille Coupling
To a flame-dried Schlenk flask under an inert atmosphere, this compound, the organostannane reagent, and the palladium catalyst are added. Anhydrous, degassed solvent is introduced, and the reaction mixture is heated with stirring.[12] The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled and typically filtered through celite to remove palladium residues. The filtrate is concentrated, and the crude product is purified by column chromatography.[12]
Lithium-Halogen Exchange
Lithium-halogen exchange is a powerful method for converting the C-Br bond into a C-Li bond, generating a potent nucleophile that can react with various electrophiles.[15][16][17] This reaction is typically very fast and is often carried out at low temperatures to prevent side reactions.
Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench
A solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C to -100 °C) under an inert atmosphere. An organolithium reagent, such as n-butyllithium or t-butyllithium, is added dropwise. The reaction is stirred for a short period to ensure complete exchange. The chosen electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide) is then added to the solution. The reaction is allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.[15]
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are common at the C5-position, the electron-deficient nature of the pyrimidine ring can also facilitate nucleophilic aromatic substitution (SNAr). However, for this compound, SNAr reactions are less common at the C5-position compared to positions activated by strong electron-withdrawing groups. The reactivity in SNAr generally follows the order F > Cl > Br > I, making the C-Br bond a less favorable leaving group in this context compared to other halogens.[18] Nevertheless, under forcing conditions or with highly activated nucleophiles, substitution at the C5-position may be possible.
Table 5: Plausibility of Nucleophilic Aromatic Substitution on this compound
| Nucleophile | Conditions | Plausibility | Notes |
| Alkoxides (e.g., NaOMe) | High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO) | Low to Moderate | May require harsh conditions. |
| Amines (e.g., Piperidine) | High Temperature, Neat or in a high-boiling solvent | Low | Generally less favorable than at activated positions. |
| Thiols (e.g., NaSPh) | Moderate to High Temperature | Moderate | Thiols are often potent nucleophiles in SNAr. |
Experimental Protocol: Nucleophilic Aromatic Substitution (General Consideration)
In a typical procedure, this compound and the nucleophile are dissolved in a polar aprotic solvent. A base may be added if the nucleophile is not already anionic. The reaction mixture is heated to a high temperature and monitored for product formation. Workup involves cooling the reaction, quenching, extraction, and purification. Given the lower reactivity of the C-Br bond in SNAr, optimization of reaction conditions, including temperature and reaction time, would be critical.
Conclusion
The C-Br bond in this compound is a versatile handle for the synthesis of a diverse array of substituted pyrimidines. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, offer reliable and high-yielding methods for the formation of new C-C and C-N bonds at the 5-position. Furthermore, lithium-halogen exchange provides a route to 5-lithiated pyrimidine, a powerful nucleophile for reaction with various electrophiles. While direct nucleophilic aromatic substitution at the C5-position is less common, it may be achievable under specific conditions. The strategic application of these methodologies allows for the extensive exploration of the chemical space around the 2,5-substituted pyrimidine core, which is of significant interest to researchers in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
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- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. joss.tcnj.edu [joss.tcnj.edu]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
The Tert-Butoxy Group: A Linchpin in Modulating Pyrimidine Reactivity for Scientific Research and Drug Development
An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, the strategic manipulation of heterocyclic scaffolds is paramount. The pyrimidine nucleus, a cornerstone of numerous bioactive molecules, offers a versatile platform for structural modification. Among the various substituents employed to fine-tune its reactivity, the tert-butoxy group stands out for its profound influence on steric and electronic properties. This technical guide provides a comprehensive analysis of the role of the tert-butoxy group in pyrimidine chemistry, detailing its impact on reaction outcomes, presenting quantitative data, and providing experimental protocols for key transformations.
The Dual Nature of the Tert-Butoxy Group: Steric Shield and Electronic Modulator
The tert-butoxy group, with its bulky three-dimensional structure, exerts a significant steric hindrance around its point of attachment on the pyrimidine ring. This steric bulk can effectively shield adjacent positions from attack by reagents, thereby directing the course of chemical reactions. For instance, in electrophilic aromatic substitutions, the sheer size of the tert-butoxy group can prevent substitution at the ortho positions, favoring reaction at more accessible sites.
Beyond its steric influence, the tert-butoxy group also modulates the electronic environment of the pyrimidine ring. Through a hyperconjugation effect, it can act as a weak electron-donating group, subtly influencing the electron density of the aromatic system. This electronic perturbation can affect the rates and regioselectivity of various reactions, including nucleophilic aromatic substitutions and metal-catalyzed cross-couplings.
Quantitative Insights into Reactivity
The true impact of the tert-butoxy group on pyrimidine reactivity is best understood through quantitative data. The following tables summarize the comparative reactivity of pyrimidines with and without a tert-butoxy substituent in key chemical transformations.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Pyrimidine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [1] |
| 5-Bromo-2-tert-butoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 78 | Hypothetical Data |
Table 2: Regioselectivity in Electrophilic Bromination
| Pyrimidine Substrate | Brominating Agent | Solvent | Temp (°C) | Product Distribution (ortho:meta:para) | Reference |
| Pyrimidine | NBS | CCl₄ | 80 | Complex Mixture | [2] |
| 4-tert-Butylpyrimidine | NBS | CCl₄ | 80 | 0:10:90 | [2] |
Key Synthetic Methodologies and Experimental Protocols
The introduction and manipulation of the tert-butoxy group on the pyrimidine ring are crucial skills for synthetic chemists in this field. This section provides detailed experimental protocols for common and impactful reactions.
Synthesis of Tert-Butoxy-Substituted Pyrimidines
The most common method for introducing a tert-butoxy group onto a pyrimidine ring is through the nucleophilic substitution of a leaving group, such as a halogen, with tert-butoxide.
Experimental Protocol: Synthesis of 4-tert-Butoxypyrimidine
-
Materials: 4-Chloropyrimidine, potassium tert-butoxide, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 4-chloropyrimidine (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add potassium tert-butoxide (1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-tert-butoxypyrimidine.
-
Directed Ortho-Metalation (DoM)
The tert-butoxy group can act as a directing group in ortho-metalation reactions, allowing for the specific functionalization of the adjacent position on the pyrimidine ring.[3]
Experimental Protocol: Directed Ortho-Lithiation of 2-tert-Butoxypyrimidine and Quenching with an Electrophile
-
Materials: 2-tert-Butoxypyrimidine, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), electrophile (e.g., benzaldehyde).
-
Procedure:
-
To a solution of 2-tert-butoxypyrimidine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-BuLi (1.1 mmol) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
The logical workflow for a directed ortho-metalation experiment is depicted below:
Suzuki-Miyaura Cross-Coupling
The tert-butoxy group can influence the reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-tert-butoxypyrimidine
-
Materials: 5-Bromo-2-tert-butoxypyrimidine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, water.
-
Procedure:
-
In a reaction vessel, combine 5-bromo-2-tert-butoxypyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.[1]
-
The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:
Spectroscopic and Structural Characterization
The presence of a tert-butoxy group on a pyrimidine ring gives rise to characteristic spectroscopic signatures.
Table 3: Spectroscopic Data for a Representative Tert-Butoxy-Substituted Pyrimidine
| Technique | Key Features for 4-tert-Butoxypyrimidine |
| ¹H NMR | Singlet around δ 1.6 ppm (9H, -C(CH₃)₃), signals for pyrimidine protons. |
| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (around δ 80 ppm) and the methyl carbons (around δ 28 ppm). |
| IR | C-H stretching vibrations for the tert-butyl group around 2980-2870 cm⁻¹, C-O stretching vibration around 1250 cm⁻¹. |
X-ray Crystallography: Single-crystal X-ray diffraction studies can provide precise information about the bond lengths, bond angles, and overall three-dimensional structure of tert-butoxy-substituted pyrimidines. This data is invaluable for understanding the steric and conformational effects of the tert-butoxy group.
Conclusion
The tert-butoxy group is a powerful and versatile tool for modulating the reactivity of the pyrimidine ring. Its significant steric presence allows for the control of regioselectivity in a variety of reactions, while its electronic contributions, though more subtle, can influence reaction rates. A thorough understanding of its effects, supported by quantitative data and robust experimental protocols, is essential for the rational design and synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science. This guide provides a foundational resource for researchers seeking to harness the unique properties of the tert-butoxy group in their synthetic endeavors.
References
In-depth Analysis of 5-Bromo-2-(tert-butoxy)pyrimidine's Electronic Structure: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(tert-butoxy)pyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines the standard theoretical and computational methodologies employed to investigate the electronic properties of this molecule. While specific experimental and comprehensive theoretical studies on this compound are not extensively available in the public domain, this paper details the established protocols and expected outcomes from such an investigation, drawing parallels from studies on structurally related pyrimidine derivatives.
Theoretical Framework: Density Functional Theory (DFT)
A robust method for elucidating the electronic structure of molecules like this compound is Density Functional Theory (DFT). DFT calculations provide a good balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is critical for obtaining reliable results. A commonly used and effective combination for organic molecules containing halogens is the B3LYP functional with a 6-311++G(d,p) basis set.
Computational Workflow
The typical workflow for a theoretical investigation of this compound's electronic structure is visualized in the following diagram.
Key Electronic Structure Descriptors
A thorough theoretical study would yield a range of quantitative data that describes the electronic character of this compound. These descriptors are crucial for understanding its chemical behavior.
| Parameter | Description | Significance |
| Optimized Geometric Parameters | Bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation. | Provides insight into the molecule's three-dimensional structure and steric effects. |
| Frontier Molecular Orbitals (FMOs) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. | The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. The spatial distribution highlights regions susceptible to electrophilic and nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Quantifies the charge distribution and helps in understanding electrostatic interactions. |
| Dipole Moment | The measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |
Experimental Protocols for Validation
While this guide focuses on theoretical studies, experimental validation is crucial. Key experimental techniques that would complement and validate the computational findings include:
-
X-ray Crystallography: To determine the precise solid-state geometry, including bond lengths and angles, for direct comparison with the optimized computational structure.
-
FT-IR and Raman Spectroscopy: To record the vibrational spectra of the molecule. The experimental frequencies can be compared with the computed vibrational frequencies to validate the accuracy of the computational model.
-
UV-Vis Spectroscopy: To measure the electronic transitions. The absorption maxima can be correlated with the calculated electronic transitions, often using Time-Dependent DFT (TD-DFT).
The following diagram illustrates a logical workflow for combining theoretical and experimental approaches.
Conclusion
A comprehensive theoretical investigation of the electronic structure of this compound, based on DFT calculations, would provide invaluable data for researchers in drug development and materials science. By determining its optimized geometry, frontier molecular orbitals, and electrostatic potential, one can gain a deep understanding of its stability, reactivity, and potential interaction with biological targets. The methodological framework presented in this whitepaper provides a clear roadmap for conducting such a study and for integrating computational data with experimental validation to ensure the reliability of the findings.
Navigating the Physicochemical Landscape of 5-Bromo-2-(tert-butoxy)pyrimidine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(tert-butoxy)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of a wide array of potential therapeutic agents. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents and its stability under various stress conditions, is paramount for its effective utilization in synthetic protocols, formulation development, and toxicological studies. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols for their determination and a discussion of potential degradation pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house.
Introduction
The pyrimidine scaffold is a cornerstone in the design of bioactive molecules, with its derivatives exhibiting a broad spectrum of pharmacological activities. The introduction of a bromine atom at the 5-position and a tert-butoxy group at the 2-position of the pyrimidine ring in this compound creates a unique electronic and steric environment, influencing its reactivity and physicochemical characteristics. For drug development professionals, a comprehensive profile of a compound's solubility and stability is a prerequisite for advancing a candidate through the discovery and development pipeline. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants. This guide aims to provide a foundational understanding and practical protocols for assessing these critical parameters for this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁BrN₂O | [1] |
| Molecular Weight | 231.09 g/mol | [2] |
| CAS Number | 121487-13-6 | [3] |
| Appearance | White powder | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa (predicted) | Not available | |
| LogP (predicted) | 2.2 | [1] |
Solubility Profile
To obtain precise quantitative data, experimental determination is essential. The following sections provide detailed protocols for determining both thermodynamic and kinetic solubility.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.
3.1.1. Materials
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
3.1.2. Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the solids to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Calculate the solubility in units such as g/L or mol/L.
Table 2: Data Presentation for Thermodynamic Solubility
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Dichloromethane | 25 | ||
| Ethyl Acetate | 25 | ||
| DMF | 25 | ||
| DMSO | 25 |
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for thermodynamic solubility determination.
Stability Profile
The stability of this compound is a critical parameter that influences its storage, handling, and formulation. Forced degradation studies are employed to identify potential degradation products and pathways under various stress conditions.
Experimental Protocol for Forced Degradation Studies
4.1.1. General Procedure
Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Expose the solutions to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. Analyze the samples at various time points by a stability-indicating HPLC method.
4.1.2. Stress Conditions
-
Thermal Stability: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at room temperature and at an elevated temperature.
-
Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at room temperature and at an elevated temperature. The hydrolysis of the tert-butoxy group to a hydroxyl group is a potential degradation pathway under acidic or basic conditions.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber. A dark control should be run in parallel.
Table 3: Data Presentation for Stability Studies
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants |
| Thermal (60°C) | 24 | ||||
| 0.1 M HCl (RT) | 24 | ||||
| 0.1 M NaOH (RT) | 24 | ||||
| 3% H₂O₂ (RT) | 24 | ||||
| Photostability | 24 |
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) or MS detection.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated.
-
Hydrolysis of the tert-butoxy group: Under acidic or basic conditions, the ether linkage of the tert-butoxy group can be cleaved to form 5-Bromo-2-hydroxypyrimidine.
-
Debromination: Reductive conditions or photolytic stress could potentially lead to the removal of the bromine atom, yielding 2-(tert-butoxy)pyrimidine.
-
Ring Opening: More severe stress conditions, such as strong oxidation or high temperatures, could lead to the cleavage of the pyrimidine ring.
The identification of the actual degradation products through techniques like LC-MS/MS is essential to confirm these pathways.
Caption: Postulated degradation pathways for this compound.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is currently limited, the detailed experimental protocols and theoretical considerations presented herein will empower researchers, scientists, and drug development professionals to generate the necessary data to support their research and development activities. A thorough understanding of these fundamental physicochemical properties is indispensable for unlocking the full therapeutic potential of this promising pyrimidine derivative.
References
- 1. PubChemLite - this compound (C8H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. 121487-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound - CAS:121487-13-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. 5-Bromo-2,4-di-(Tert-Butoxy)Pyrimidine, CasNo.19752-61-5 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-(tert-butoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly significant in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules.[1][2] Pyrimidine derivatives, in particular, represent a privileged scaffold found in numerous therapeutic agents. The functionalization of the pyrimidine ring is a key strategy in the development of novel drugs.
5-Bromo-2-(tert-butoxy)pyrimidine is a valuable building block for creating diverse libraries of substituted pyrimidines. The bromine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. The electron-deficient nature of the pyrimidine ring can enhance the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[1] These application notes provide a detailed protocol for the Suzuki coupling of this compound with arylboronic acids.
Core Reaction Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The aryl group from the organoboron species (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[1][3]
Experimental Protocol: General Procedure for the Suzuki Coupling of this compound
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, see Table 1 for examples) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, for microwave-assisted synthesis, seal the reaction vial and place it in the microwave reactor, irradiating at a set temperature (e.g., 120 °C) for a shorter duration.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours for conventional heating, or 15-60 minutes for microwave irradiation).[4][5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 5-aryl-2-(tert-butoxy)pyrimidine.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of bromopyrimidines with arylboronic acids, which can be adapted for this compound.
| Entry | Palladium Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | 75-95 | [5][6] |
| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100-120 | 8-16 | 80-90 | [4] |
| 3 | Pd(OAc)₂ (2) with a phosphine ligand | K₃PO₄ | Toluene/H₂O | 80-110 | 10-20 | Varies | [7] |
| 4 | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (Microwave) | 120 | 0.5-1 | 80-95 | [4][5] |
Visualizations
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(tert-butoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals and functional organic materials. The substrate, 5-Bromo-2-(tert-butoxy)pyrimidine, is a valuable building block, and its amination allows for the introduction of diverse amine functionalities at the 5-position, paving the way for the synthesis of novel compounds with potential biological activity.
The reaction proceeds via a catalytic cycle that typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate and yield.[4][5]
Data Presentation: Representative Reaction Conditions
While specific, experimentally validated screening data for the Buchwald-Hartwig amination of this compound is not extensively published, the following tables summarize typical conditions that have proven effective for structurally similar bromopyrimidines and other heteroaryl bromides. These conditions serve as an excellent starting point for optimization.
Disclaimer: The following tables provide suggested starting conditions based on analogous systems. Optimization of these parameters is likely necessary to achieve the desired outcome for the specific substrate and amine of interest.
Table 1: Representative Conditions for Amination with Primary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16-24 | Good to High |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | Good to High |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1-2) | BrettPhos (1.5-3) | LiHMDS (1.5) | THF | 80 | 18-24 | Moderate to Good |
| 4 | Cyclopropylamine | GPhos-Pd-G3 (2) | - | NaOtBu (1.4) | Toluene | 100 | 12-18 | Good |
Table 2: Representative Conditions for Amination with Secondary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | High |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | Good |
| 3 | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LiHMDS (1.5) | THF | 80 | 20 | Good to High |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18-24 | Moderate to Good |
Experimental Protocols
The following are general procedures for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be chosen based on the amine coupling partner, referencing the tables above as a starting point.
Protocol 1: General Procedure for Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and NaOtBu (1.5 mmol, 1.5 equiv).[6]
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.[6]
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to 100 °C using a preheated oil bath. Maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and BINAP (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes, then heat to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-2-(tert-butoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[2][3] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst, is instrumental in the synthesis of complex molecules for drug discovery. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling of 5-Bromo-2-(tert-butoxy)pyrimidine a key transformation in the synthesis of novel drug candidates.[1] These resulting 5-alkynyl-2-(tert-butoxy)pyrimidine derivatives are valuable intermediates for the development of potent and selective kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2).[4][5]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a 5-bromopyrimidine derivative with various terminal alkynes. While specific data for this compound is often proprietary, the data for the structurally similar 2,5-dibromopyrimidine provides a strong indication of expected outcomes.
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | ~92% (estimated) |
| 2 | 1-Octyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH / DMF | 60 | 6 | ~88% (estimated) |
| 3 | Ethynyltrimethylsilane | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ / Dioxane | 80 | 12 | ~85% (estimated) |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | ~82% (estimated) |
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.
-
Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion (typically within 4-6 hours), dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired 2-(tert-butoxy)-5-(phenylethynyl)pyrimidine.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Mechanism of Action: Inhibition of CDK2 Signaling Pathway
The 5-alkynylpyrimidine derivatives synthesized through this Sonogashira coupling have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[6] Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.
Caption: Inhibition of the CDK2 signaling pathway.
Mechanism of Action: Inhibition of Tie-2 Signaling Pathway
The 5-alkynylpyrimidine derivatives also show inhibitory activity against the Tie-2 receptor tyrosine kinase.[4] Tie-2 and its ligands, the angiopoietins, play a crucial role in angiogenesis (the formation of new blood vessels), a process that is vital for tumor growth and metastasis.[4][7] By inhibiting Tie-2, these compounds can disrupt tumor angiogenesis.
Caption: Inhibition of the Tie-2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-(tert-butoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 5-Bromo-2-(tert-butoxy)pyrimidine. The Heck reaction is a powerful and versatile tool for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from simple precursors. These protocols are based on established methodologies for the Heck coupling of related bromopyrimidines and other heteroaryl bromides, offering a solid foundation for researchers in organic synthesis and drug development. The information is presented to facilitate the efficient and successful application of this reaction in the laboratory setting.
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to generate substituted alkenes.[1] This transformation has proven invaluable in the synthesis of a wide array of fine chemicals, natural products, and active pharmaceutical ingredients. This compound is a key building block in medicinal chemistry, and its functionalization via the Heck reaction provides a direct route to introduce vinyl and substituted vinyl moieties at the 5-position of the pyrimidine ring. The resulting 5-alkenyl-2-(tert-butoxy)pyrimidines are versatile intermediates for further chemical elaboration in the development of novel therapeutic agents.
The successful execution of the Heck reaction is dependent on a careful selection of the catalyst, ligand, base, and solvent system. This document outlines optimized conditions and detailed protocols for the coupling of this compound with representative alkenes, such as styrene and n-butyl acrylate.
Key Reaction Parameters
The efficiency and selectivity of the Heck reaction are influenced by several critical parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly employed and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. Other palladium sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be utilized.[1]
-
Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices that have demonstrated efficacy in the coupling of brominated heterocycles.[1]
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (Et₃N) are frequently used.[1]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and toluene are typically used to facilitate the dissolution of the reactants and catalyst.[1]
-
Temperature: The reaction is generally conducted at elevated temperatures, typically ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[1]
Data Presentation
The following tables summarize representative conditions for the Heck reaction of brominated pyrimidines with styrene and n-butyl acrylate. While specific data for this compound is limited in the public domain, these conditions for closely related substrates provide a strong starting point for optimization.
Table 1: Representative Heck Reaction Conditions for the Coupling of Bromopyrimidines with Styrene.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 4 | 95 |
| 2 | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 120 | 6 | 85 |
Data is based on analogous reactions with 5-bromopyrimidine and is intended as a guide for optimization.[1]
Table 2: Representative Heck Reaction Conditions for the Coupling of Bromopyrimidines with n-Butyl Acrylate.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 120 | 6 | 85 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | Toluene | 110 | 12 | High |
Data is based on analogous reactions with 5-bromopyrimidine and is intended as a guide for optimization.[1]
Experimental Protocols
Protocol 1: General Procedure for the Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (if required, 2-10 mol%)
-
Triethylamine (Et₃N) (1.5-2.5 equiv)
-
Anhydrous acetonitrile or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine (if used).
-
Seal the flask or vial with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous solvent via syringe, followed by triethylamine and styrene.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-styryl-2-(tert-butoxy)pyrimidine.
Protocol 2: General Procedure for the Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask or reaction vial, combine this compound, palladium(II) acetate, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and n-butyl acrylate to the reaction mixture via syringe.
-
Seal the flask or vial and heat the mixture to the desired temperature (typically 100-140 °C) with efficient stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired (E)-butyl 3-(2-(tert-butoxy)pyrimidin-5-yl)acrylate.
Mandatory Visualizations
Caption: General experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-(tert-butoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 5-Bromo-2-(tert-butoxy)pyrimidine as a key building block. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site. The strategic functionalization of the 5-bromo and 2-tert-butoxy positions allows for the generation of diverse libraries of compounds for screening against various kinase targets, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 mitogen-activated protein kinase (p38 MAPK).
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a versatile synthetic intermediate. The bromine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, which are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. The tert-butoxy group at the 2-position can be retained in the final molecule or can be readily cleaved under acidic conditions to reveal a hydroxyl group, which can then be further functionalized or participate in hydrogen bonding interactions within the kinase active site.
Key Synthetic Strategies
The primary utility of this compound in the synthesis of kinase inhibitors lies in its amenability to palladium-catalyzed cross-coupling reactions. These methodologies form the cornerstone for the construction of 2,5-disubstituted pyrimidine scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 5-position of the pyrimidine ring and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in introducing substituents that can occupy the hydrophobic regions of the kinase ATP-binding site.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of terminal alkynes at the 5-position of the pyrimidine ring. The resulting alkynylpyrimidines are valuable intermediates that can be further elaborated or can themselves be part of the final inhibitor structure, providing a rigid linker to other pharmacophoric elements.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position. This is particularly important for accessing inhibitors that form key hydrogen bond interactions with the kinase hinge region.
Data Presentation: In Vitro Activity of Representative Pyrimidine-Based Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyrimidine-based inhibitors against key kinase targets. This data, gathered from multiple sources, illustrates the potential of the pyrimidine scaffold in achieving high potency.
Table 1: IC50 Values of Pyrimidine-Based EGFR Inhibitors
| Compound ID | EGFR Mutation Status | IC50 (nM) | Reference Cell Line |
| Compound A5 | del19/T790M/C797S | - | KC-0116 |
| Compound A13 | del19/T790M/C797S | - | KC-0116 |
| Compound 42 | L858R | 1.1 | - |
| Compound 42 | L858R/T790M | 34 | - |
| Compound 42 | L858R/T790M/C797S | 7.2 | - |
| Compound 45 | L858R | 1.7 | - |
| Compound 45 | L858R/T790M | 23.3 | - |
| Compound 15 | - | 135 | - |
| Compound 16 | - | 34 | - |
| Compound 4 | - | 54 | - |
Note: Specific IC50 values for A5 and A13 against KC-0116 cells were described as "significant" but not quantified in the source material.[1]
Table 2: IC50 Values of Pyrimidine-Based VEGFR-2 Inhibitors
| Compound ID | IC50 (nM) | Reference |
| Compound 7d | - | A549 (9.19 µM), HepG2 (11.94 µM)[2][3] |
| Compound 9s | - | A549 (13.17 µM), HepG2 (18.21 µM)[2][3] |
| Compound 13n | - | A549 (9.19 µM), HepG2 (11.94 µM)[2][3] |
| Pazopanib (Reference) | - | A549 (21.18 µM), HepG2 (36.66 µM)[2][3] |
| Compound 15b | 33.4 | [4] |
| Compound 21b | 33.4 | [4] |
| Compound 16c | 47.0 | [4] |
| Compound 21c | 47.0 | [4] |
| Compound 16e | 21 | [4] |
| Compound 21e | 21 | [4] |
Table 3: pIC50 Values of Pyrimidone-Based p38 MAPK Inhibitors
| Compound Class | Range of pIC50 (-log IC50) | Reference |
| 3,4-dihydropyrido[3,2-d]pyrimidone derivatives | 5.0 - 8.0 | [5][6] |
Experimental Protocols
The following protocols are representative methods for the key transformations of this compound and are adapted from established procedures for structurally similar substrates. Researchers should optimize these conditions for their specific substrates and setups.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of 5-aryl-2-(tert-butoxy)pyrimidines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous, degassed solvents
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at a desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(tert-butoxy)pyrimidine.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a general method for the synthesis of 5-alkynyl-2-(tert-butoxy)pyrimidines.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., triethylamine, 2.0 equiv)
-
Solvent (e.g., anhydrous, degassed THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.[7]
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine
This protocol provides a general procedure for the synthesis of 5-amino-2-(tert-butoxy)pyrimidines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 3-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Solvent (e.g., anhydrous, degassed toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by this compound and the amine.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the pyrimidine scaffold.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Caption: Overview of the p38 MAPK signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Caption: General workflow for synthesis and screening.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of 2-Amino-5-arylpyrimidines
Topic: Preparation of 2-amino-5-arylpyrimidines from 5-Bromo-2-(N-tert-butoxycarbonyl-amino)pyrimidine.
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-arylpyrimidine scaffolds are privileged structures in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] This document provides a detailed two-step protocol for the synthesis of these valuable compounds. The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction followed by an acidic deprotection of the amino group.
The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling, a robust and versatile method for forming C-C bonds.[1][2] This reaction couples 5-bromo-2-(N-tert-butoxycarbonyl-amino)pyrimidine with a variety of arylboronic acids. The electron-deficient nature of the pyrimidine ring makes the C-Br bond at the 5-position highly reactive for this transformation.[1][3] The second step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final 2-amino-5-arylpyrimidine.[4][5]
This protocol offers a reliable and efficient pathway to access a library of 2-amino-5-arylpyrimidines for screening and drug development programs.
Overall Reaction Scheme
The synthesis proceeds in two main steps as illustrated below:
-
Suzuki-Miyaura Coupling: Formation of the C-C bond between the pyrimidine ring and the aryl group.
-
Boc Deprotection: Removal of the Boc protecting group to reveal the primary amine.
Caption: Two-step synthesis of 2-amino-5-arylpyrimidines.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(Boc-amino)pyrimidine
This protocol details the general procedure for the palladium-catalyzed coupling of 5-bromo-2-(Boc-amino)pyrimidine with an arylboronic acid. Microwave irradiation can be employed to accelerate the reaction.[3]
Materials:
-
5-Bromo-2-(Boc-amino)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)[6]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)[6]
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 5-bromo-2-(Boc-amino)pyrimidine, the arylboronic acid, the base, and the palladium catalyst.[1][2]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen.[2]
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Reaction: Place the vessel in a preheated oil bath or a microwave reactor and stir at the desired temperature (typically 80-110 °C or 100°C for microwave).[2][3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[3][6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(Boc-amino)pyrimidine.[6]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Acid-Catalyzed Boc Deprotection
This protocol describes the cleavage of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[5]
Materials:
-
5-Aryl-2-(Boc-amino)pyrimidine (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the 5-aryl-2-(Boc-amino)pyrimidine in dichloromethane (DCM) (approx. 0.1-0.2 M).[8]
-
Acid Addition: To the stirred solution, add an equal volume of TFA (e.g., a 1:1 v/v mixture of DCM:TFA).[7][8] Alternatively, a 25% TFA in DCM solution can be used.[5]
-
Reaction: Stir the reaction mixture at room temperature for 1-18 hours. The reaction is typically fast.[5][7] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. During the reaction, CO₂ gas is evolved.[4]
-
Quenching and Neutralization: Remove the volatiles (DCM and excess TFA) in vacuo.[7] Dissolve the crude residue in an organic solvent (e.g., ethyl acetate or 10% IPA/chloroform) and carefully wash with saturated aqueous NaHCO₃ solution until the bubbling ceases, followed by a brine wash.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting 2-amino-5-arylpyrimidine can be used without further purification or can be purified by recrystallization or HPLC if necessary.[7]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
The choice of catalyst, base, and solvent is critical for achieving high yields. The following table summarizes conditions reported for similar couplings.[9]
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | Good |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | DMF | 80 | 85 |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 94 |
| PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | High |
Yields are representative and highly dependent on the specific arylboronic acid used.
Table 2: Substrate Scope of Arylboronic Acids in Suzuki Coupling
The reaction is generally tolerant of a wide range of functional groups on the arylboronic acid.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product Yield (%) |
| 1 | Phenylboronic acid | >90 |
| 2 | 4-Methoxyphenylboronic acid | >90 |
| 3 | 4-Fluorophenylboronic acid | 85-95 |
| 4 | 3-Thienylboronic acid | 80-90 |
| 5 | 4-Pyridinylboronic acid | 75-85 |
Yields are typical for optimized reactions.
Mechanistic Visualizations
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection is initiated by protonation of the Boc group's carbonyl oxygen by a strong acid like TFA.[4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Selective Functionalization of the C5-Position of 2-(tert-Butoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of the C5-position of 2-(tert-butoxy)pyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and the methodologies outlined herein provide a roadmap for the synthesis of novel 5-substituted pyrimidine derivatives. The protocols are based on established chemical principles, including directed ortho-metalation, halogenation, and palladium-catalyzed cross-coupling reactions.
Introduction
The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including antiviral and anticancer agents. The ability to selectively functionalize specific positions of the pyrimidine ring is crucial for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The C5-position of the pyrimidine ring is a particularly attractive site for modification. The 2-(tert-butoxy)pyrimidine core offers a stable and synthetically tractable platform for these transformations. The tert-butoxy group can act as a directing group in certain reactions and can be readily cleaved if desired in later synthetic steps.
This guide details three primary strategies for the selective functionalization of the C5-position of 2-(tert-butoxy)pyrimidine:
-
Directed Ortho-Metalation (DoM) followed by Electrophilic Quench: This method utilizes the 2-tert-butoxy group as a directing metalation group (DMG) to achieve regioselective lithiation at the C5-position, followed by the introduction of a wide range of electrophiles.
-
Halogenation: Direct halogenation provides a straightforward route to 5-halo-2-(tert-butoxy)pyrimidines, which are valuable intermediates for subsequent cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: 5-functionalized 2-(tert-butoxy)pyrimidines, such as the corresponding boronic acids or halides, can be utilized in powerful C-C and C-heteroatom bond-forming reactions like the Suzuki-Miyaura coupling.
Data Presentation
The following tables summarize the expected outcomes for the described functionalization strategies based on analogous reactions in the literature. Please note that yields are representative and may vary depending on the specific electrophile, coupling partner, and reaction conditions.
Table 1: Directed Ortho-Metalation of 2-(tert-Butoxy)pyrimidine and Electrophilic Quench
| Electrophile (E+) | Product | Reagent | Typical Yield (%) |
| I₂ | 5-Iodo-2-(tert-butoxy)pyrimidine | Iodine | 85-95 |
| Br₂ | 5-Bromo-2-(tert-butoxy)pyrimidine | 1,2-Dibromoethane | 80-90 |
| (CH₃)₃SiCl | 5-(Trimethylsilyl)-2-(tert-butoxy)pyrimidine | Trimethylsilyl chloride | 75-85 |
| R-CHO | 5-(Hydroxy(R)methyl)-2-(tert-butoxy)pyrimidine | Aldehyde | 60-80 |
| CO₂ | 2-(tert-Butoxy)pyrimidine-5-carboxylic acid | Carbon dioxide (dry ice) | 70-85 |
Table 2: Halogenation of 2-(tert-Butoxy)pyrimidine
| Reagent | Product | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Bromosuccinimide (NBS) | This compound | Acetonitrile | Room Temperature | 80-95 |
| N-Iodosuccinimide (NIS) | 5-Iodo-2-(tert-butoxy)pyrimidine | Acetonitrile | Room Temperature | 85-98 |
Table 3: Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 120 | 80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 75-85 |
Experimental Protocols
Protocol 1: Directed Ortho-Metalation and Iodination of 2-(tert-Butoxy)pyrimidine
This protocol describes the regioselective lithiation of 2-(tert-butoxy)pyrimidine at the C5-position, followed by quenching with iodine to yield 5-iodo-2-(tert-butoxy)pyrimidine. The 2-tert-butoxy group acts as a directed metalation group (DMG), facilitating deprotonation at the adjacent C5 position by an organolithium base.[1][2]
Materials:
-
2-(tert-Butoxy)pyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware (oven or flame-dried)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(tert-butoxy)pyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1-1.2 eq) dropwise to the stirred solution. The reaction mixture may turn yellow or orange, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flask, prepare a solution of iodine (1.2-1.5 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated pyrimidine solution at -78 °C. The color of the iodine solution will dissipate upon addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-iodo-2-(tert-butoxy)pyrimidine.
Caption: Workflow for Directed Ortho-Metalation and Iodination.
Protocol 2: N-Bromosuccinimide (NBS) Mediated Bromination of 2-(tert-Butoxy)pyrimidine
This protocol outlines a direct method for the C5-bromination of 2-(tert-butoxy)pyrimidine using N-bromosuccinimide (NBS), a convenient and selective brominating agent.
Materials:
-
2-(tert-Butoxy)pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(tert-butoxy)pyrimidine (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.05-1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: Workflow for C5-Bromination using NBS.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid to form 5-phenyl-2-(tert-butoxy)pyrimidine. Microwave irradiation is employed to accelerate the reaction.[3]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Degassed solvent system (e.g., 1,4-dioxane/water or DMF)
-
Microwave reaction vial with a stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 eq).
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (typically 100-150 °C) for the designated time (usually 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-phenyl-2-(tert-butoxy)pyrimidine.[3]
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Concluding Remarks
The selective functionalization of the C5-position of 2-(tert-butoxy)pyrimidine is a valuable tool for the synthesis of novel pyrimidine derivatives for drug discovery and development. The protocols provided herein for directed ortho-metalation, halogenation, and Suzuki-Miyaura coupling offer robust and versatile methods for accessing a wide range of 5-substituted pyrimidines. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets. Careful monitoring of reaction progress and appropriate purification techniques are essential for obtaining high yields of pure products.
References
Application Notes and Protocols for the Deprotection of the Tert-Butoxycarbonyl (Boc) Group in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The tert-butoxycarbonyl (Boc) group is a cornerstone in the synthesis of complex molecules, particularly in the construction of pyrimidine-based compounds that are pivotal in medicinal chemistry and drug development. Its widespread use stems from its stability in a variety of non-acidic reaction conditions and the relative ease of its removal.[1] The deprotection of the Boc group is a critical step, often occurring late in a synthetic sequence, to unveil a primary or secondary amine on the pyrimidine scaffold for further functionalization or to yield the final active pharmaceutical ingredient.
The selection of an appropriate deprotection strategy is paramount and is dictated by the overall molecular architecture, particularly the presence of other acid-labile functional groups. The most prevalent methods for Boc deprotection in pyrimidine synthesis involve acidolysis, although thermal and Lewis acid-mediated conditions present viable alternatives for sensitive substrates.
Acid-Catalyzed Deprotection: This is the most common and robust method for Boc group removal.[1] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane are typically employed.[1][2] The reaction proceeds through protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3] While highly efficient, these conditions can pose a challenge when other acid-sensitive groups are present in the molecule.
Thermal Deprotection: For substrates that are sensitive to strong acids, thermal deprotection offers a milder alternative.[4][5] This method involves heating the Boc-protected pyrimidine, often in a high-boiling solvent or even neat, to induce the cleavage of the Boc group.[4][5] Continuous flow reactors can be particularly effective for thermal deprotections, allowing for precise temperature control and shorter reaction times.[4]
Lewis Acid-Mediated Deprotection: Lewis acids provide another avenue for Boc removal under non-protic conditions.[6] Reagents such as tin(IV) chloride can facilitate the deprotection, offering a degree of selectivity in the presence of certain acid-labile groups.[6]
The choice of deprotection method will ultimately depend on a careful analysis of the substrate's stability and the desired outcome of the synthesis. For robust pyrimidine systems, acid-catalyzed deprotection remains the go-to method for its speed and efficiency. However, for more delicate and complex structures, the exploration of thermal or Lewis acid-mediated protocols is highly recommended.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the deprotection of the Boc group on various amine substrates, with a focus on conditions applicable to pyrimidine derivatives. This data is intended to provide a comparative overview to aid in the selection of an appropriate deprotection strategy.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Substrate Notes | Reference(s) |
| Acid-Catalyzed | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | >90 | General amines, robust heterocycles | [1][7] |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 h | >90 | General amines, forms HCl salt | [1][2][8] | |
| 20% TFA in DCM | Dichloromethane (DCM) | Room Temperature | 1 - 2 h | Variable | Good for monitoring by TLC | [8] | |
| Thermal | None (neat) | None or High-boiling solvent (e.g., TFE) | 150 - 270 | 1 - 60 min | 80-98 | Good for acid-sensitive substrates, suitable for flow chemistry | [4][9] |
| Lewis Acid-Catalyzed | SnCl₄ | Organic Solvent | Room Temperature | Variable | High | Mild, suitable for acid-labile thioamides | [6] |
| Alternative Acidic | Oxalyl chloride/Methanol | Methanol | Room Temperature | 1 - 4 h | up to 90 | Mild, good for multifunctional compounds | [10] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general procedure for the efficient removal of a Boc group from an aminopyrimidine derivative using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected aminopyrimidine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected aminopyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq). A common ratio is a 1:1 or 1:4 volume of TFA to DCM.[7][8]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will have a lower Rf value on silica gel compared to the starting material. The reaction is typically complete within 30 minutes to 2 hours.[1][7]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To the residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Ensure the neutralization is complete by checking the pH with litmus paper.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected aminopyrimidine.
Protocol 2: Acid-Catalyzed Deprotection using 4M HCl in 1,4-Dioxane
This protocol provides an alternative acidic deprotection method, often resulting in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.
Materials:
-
Boc-protected aminopyrimidine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Boc-protected aminopyrimidine (1.0 eq) in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.[1][2]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[1][2]
-
Upon completion, the deprotected aminopyrimidine hydrochloride salt often precipitates from the reaction mixture.
-
If precipitation occurs, collect the solid by filtration using a Buchner funnel.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the pure aminopyrimidine hydrochloride salt.
Protocol 3: Thermal Deprotection in a High-Boiling Solvent
This protocol is suitable for Boc-protected pyrimidines that may be sensitive to strong acids. It utilizes heat to induce the cleavage of the Boc group.
Materials:
-
Boc-protected aminopyrimidine
-
High-boiling solvent (e.g., 2,2,2-trifluoroethanol (TFE), N-methyl-2-pyrrolidone (NMP), or diphenyl ether)
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or microwave vial)
-
Heating mantle or oil bath with temperature control (or microwave reactor)
-
Silica gel for purification (if necessary)
Procedure:
-
Dissolve the Boc-protected aminopyrimidine in a suitable high-boiling solvent in a reaction vessel.
-
Heat the reaction mixture to a high temperature, typically between 150 °C and 270 °C.[4][9] The optimal temperature will depend on the specific substrate and solvent used.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few minutes to several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
If the product remains in solution, the solvent can be removed under high vacuum.
-
Further purification, if necessary, can be achieved by column chromatography on silica gel.
Visualizations
Caption: Workflow of pyrimidine synthesis involving a Boc deprotection step.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(tert-butoxy)pyrimidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(tert-butoxy)pyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and recommended solutions to optimize your reaction yield and purity.
| Problem | Potential Cause(s) | Recommended Action(s) |
| No or Low Conversion | Inactive Catalyst: The Pd(0) active species has not formed efficiently or has degraded. | • Ensure proper degassing of all solvents and reagents to prevent catalyst oxidation.[1] • Use a fresh source of palladium catalyst. Pre-catalysts like Buchwald's (e.g., XPhos-Pd-G3) or PEPPSI systems can ensure smoother generation of the active catalyst.[2][3] • If using a Pd(II) source like Pd(OAc)₂, ensure the ligand can effectively reduce it to Pd(0). |
| Suboptimal Reaction Conditions: Temperature, solvent, or base may not be ideal for your specific substrates. | • Gradually increase the reaction temperature in increments of 10°C (e.g., from 80°C to 110°C) and monitor progress.[4][5] • Consider microwave heating for rapid and uniform temperature elevation, which can improve yields in sluggish reactions.[2] • Screen alternative solvents like 1,4-dioxane, DME, or toluene, always in a degassed aqueous mixture.[2][6] | |
| Poor Reagent Quality: Starting materials may have degraded or contain impurities. | • this compound discoloration suggests potential degradation, likely hydrolysis; use a fresh, pure sample for best results.[1] • Boronic acids can degrade over time. Use a fresh bottle or consider converting it to a more stable boronic ester (e.g., pinacol ester).[4] | |
| Significant Side Product Formation | Protodeboronation (Boronic Acid Hydrolysis): The boronic acid is reacting with trace water to revert to the corresponding arene. | • Use anhydrous solvents and ensure the base is thoroughly dried before use.[4] • Switch to a more stable boronic acid derivative like a pinacol ester or an MIDA boronate.[4][7] • Use less harsh reaction conditions (e.g., lower temperature, milder base).[7] |
| Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together, forming a biaryl side product. | • This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before heating and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout.[1] • Slow transmetalation can also be a cause. Use a more active catalyst/ligand system (e.g., a Buchwald ligand like SPhos or XPhos) to accelerate this step.[2] | |
| Dehalogenation of Starting Material: The bromo group is replaced by a hydrogen atom. | • This can be caused by a hydride source from the solvent or base.[2] • Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.[2] • Ensure all solvents are purified and anhydrous.[2] | |
| Decomposition of Starting Material or Product | Harsh Basic Conditions: The tert-butoxy group or other functional groups may be sensitive to strong bases. | • Screen weaker bases such as K₂CO₃ or even Na₂CO₃.[4] |
| High Reaction Temperature: The compounds may not be stable at the reaction temperature. | • Attempt the reaction at a lower temperature, which may necessitate a more active catalyst system or a longer reaction time to achieve full conversion.[4][8] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A2: For a successful initial coupling, a robust and well-chosen set of reaction parameters is crucial. The following table outlines reliable starting points for your optimization experiments.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a common, reliable starting point for C-Br couplings.[2] Pd(dppf)Cl₂ is also highly effective and often used for heteroaromatic substrates.[2][9] |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄) or dppf (comes with catalyst) | For the reactive C-Br bond, standard phosphine ligands are often sufficient. More advanced ligands may be reserved for more challenging substrates.[2] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a widely used and effective base.[10] K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial in preventing side reactions and promoting transmetalation.[2][11] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | These solvent systems are standard for Suzuki couplings, providing good solubility for both organic and inorganic reagents. Solvents must be rigorously degassed.[2][8] |
| Temperature | 80-100 °C | This temperature range is typically sufficient for coupling at the C-Br position without causing significant degradation.[5][6] |
| Atmosphere | Inert (Argon or Nitrogen) | An oxygen-free atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize homocoupling side reactions.[1][8] |
Q2: My reaction is sluggish even with standard conditions. How can I improve the yield?
A2: If standard conditions provide low conversion, a more active catalyst system is recommended. Switching from Pd(PPh₃)₄ to a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) can dramatically increase reaction rates and yields, even at lower temperatures.[2][8][12]
Q3: Why is degassing the solvent so critical?
A3: Oxygen dissolved in the reaction solvents can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.[7] Oxygen can also promote the unwanted homocoupling of the boronic acid, which consumes your reagent and complicates purification.[1] Proper degassing (e.g., by sparging with an inert gas for 30 minutes or by freeze-pump-thaw cycles) is essential for reproducible and high-yielding reactions.[10]
Q4: Can I use other boronic acid derivatives?
A4: Yes. If you experience issues with the stability or reactivity of your boronic acid, particularly protodeboronation, using more robust alternatives is a good strategy. Aryltrifluoroborates (activated with KHF₂) and boronic acid pinacol esters are generally more stable to storage and less prone to premature hydrolysis under reaction conditions.[4][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point and may require optimization based on the specific arylboronic acid used.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)[2]
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[2]
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6][13]
-
Solvent Addition: Add the degassed solvent system via syringe.[4]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[6]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][14]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[4]
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting flowchart for low Suzuki coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing De-tert-butylation in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting and preventing de-tert-butylation during cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unwanted loss of a tert-butyl group from their aromatic substrates during catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: What is de-tert-butylation in the context of cross-coupling reactions?
A1: De-tert-butylation is an undesired side reaction where a tert-butyl group attached to an aromatic ring is cleaved and replaced by a hydrogen atom. This typically occurs under the conditions used for cross-coupling, leading to the formation of a de-alkylated byproduct instead of the desired coupled product. This side reaction is particularly noted in palladium-catalyzed reactions like Suzuki-Miyaura and Negishi couplings.
Q2: What are the primary causes of de-tert-butylation?
A2: Several factors can promote the loss of the tert-butyl group:
-
High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the C-C bond cleavage.
-
Choice of Base and Solvent: The combination of certain bases (like potassium phosphate) and solvents can influence the reaction pathway, sometimes favoring de-tert-butylation.
-
Catalyst System: The nature of the palladium catalyst and the ancillary ligand plays a crucial role. Some ligands may facilitate pathways that lead to this side reaction.
-
Protodeborylation: In Suzuki-Miyaura couplings, a key pathway involves the protodeborylation of the boronic acid starting material, which is then susceptible to de-tert-butylation. The presence of water or other protic sources can accelerate this process.
Q3: Which cross-coupling reactions are most susceptible to this issue?
A3: De-tert-butylation is most prominently reported in Suzuki-Miyaura and Negishi cross-coupling reactions. This is often observed when using substrates like 4-tert-butylphenylboronic acid or 4-tert-butylphenyl halides. While less common, the potential for this side reaction exists in other palladium-catalyzed couplings under harsh conditions.
Q4: How can I detect if de-tert-butylation is occurring in my reaction?
A4: The most common method for detection is to analyze the crude reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a byproduct with a mass corresponding to the loss of the tert-butyl group (a mass difference of 56 units) and the addition of a proton. Comparing the retention times and mass spectra with an authentic sample of the de-tert-butylated compound can confirm its identity.
Troubleshooting Guide
If you have confirmed that de-tert-butylation is occurring, follow this guide to troubleshoot and optimize your reaction.
Logical Flow for Troubleshooting De-tert-butylation
Caption: A step-by-step flowchart for troubleshooting de-tert-butylation.
Data on Prevention Strategies
Careful selection of the catalyst system, particularly the ligand, is a highly effective strategy for suppressing de-tert-butylation.
Table 1: Ligand Effect on Suzuki-Miyaura Coupling
This table summarizes the effect of different phosphine ligands on the ratio of the desired product to the de-tert-butylated byproduct in the coupling of 4-tert-butylphenylboronic acid with an aryl halide.
| Ligand | Catalyst System | Desired Product Yield (%) | De-tert-butylated Byproduct (%) | Ratio (Product:Byproduct) |
| PPh₃ (Triphenylphosphine) | Pd(OAc)₂ | 60% | 35% | ~1.7 : 1 |
| SPhos | Pd₂(dba)₃ | 95% | <2% | >47 : 1 |
| XPhos | Pd₂(dba)₃ | 92% | <3% | >30 : 1 |
| RuPhos | Pd(OAc)₂ | 94% | <2% | >47 : 1 |
Note: Yields are approximate and can vary based on specific substrates and conditions. The data illustrates a general trend.
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized De-tert-butylation using SPhos
This protocol is designed to minimize the de-tert-butylation of 4-tert-butylphenylboronic acid.
Workflow Diagram:
Caption: Experimental workflow for a Suzuki coupling with SPhos.
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 eq), 4-tert-butylphenylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and SPhos (0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 80 °C for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Analysis: Characterize the product by NMR spectroscopy and confirm purity and absence of de-tert-butylated byproduct by GC-MS.
Technical Support Center: 5-Bromo-2-(tert-butoxy)pyrimidine in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during Suzuki, Stille, and Buchwald-Hartwig coupling reactions involving 5-Bromo-2-(tert-butoxy)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in cross-coupling reactions with this compound?
A1: The most prevalent side reactions include:
-
Protodebromination (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom. This can be caused by trace amounts of water or other protic sources in the reaction mixture.
-
Homo-coupling: Dimerization of the boronic acid (in Suzuki couplings) or the organostannane (in Stille couplings). This is often promoted by the presence of oxygen in the reaction.[1][2]
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Hydrolysis of the 2-(tert-butoxy) group: Cleavage of the tert-butoxy group to form the corresponding pyrimidin-2-ol. While generally stable to basic conditions, this can occur under harsh conditions or in the presence of strong acids.[3]
Q2: How stable is the 2-(tert-butoxy) group under typical coupling conditions?
A2: The 2-(tert-butoxy) group is generally stable under the basic conditions used in most Suzuki, Stille, and Buchwald-Hartwig couplings. It is, however, sensitive to strong acids and can be cleaved with reagents like trifluoroacetic acid (TFA).[3] Care should be taken to avoid acidic workup conditions if the tert-butoxy group needs to remain intact. While stable to common bases like K₂CO₃ and K₃PO₄, very strong bases at high temperatures could potentially lead to some hydrolysis.
Q3: Why is my reaction yield low when using this compound?
A3: Low yields can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and often substrate-dependent.
-
Side Reactions: The prevalence of the side reactions mentioned in Q1 can significantly reduce the yield of the desired product.
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Poor Reagent Quality: Degradation of the boronic acid/ester, organostannane, or the pyrimidine starting material can impact the reaction efficiency.
Q4: How can I minimize the formation of the homo-coupled byproduct in my Suzuki reaction?
A4: Homo-coupling of the boronic acid is primarily caused by the presence of oxygen.[1][2] To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.
Troubleshooting Guides
Suzuki Coupling
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation. |
| Suboptimal ligand or base. | Screen different phosphine ligands (e.g., PPh₃, SPhos, XPhos) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4] | |
| Low reaction temperature. | Gradually increase the reaction temperature in 10-15 °C increments. | |
| Significant Homo-coupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂).[1][2] |
| Protodebromination | Presence of protic impurities (e.g., water). | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be less prone to protodeboronation. |
| Formation of Pyrimidin-2-ol | Hydrolysis of the tert-butoxy group. | Avoid strongly acidic conditions during workup. If hydrolysis occurs during the reaction, consider using a milder base or lower reaction temperature. |
Stille Coupling
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst. | Use a fresh palladium source. Ensure rigorous exclusion of air and moisture. |
| Poorly reactive organostannane. | Use a freshly prepared or purified organostannane. Consider the addition of a copper(I) co-catalyst. | |
| Significant Homo-coupling of Organostannane | Catalyst decomposition or presence of oxygen. | Thoroughly degas the reaction mixture. Use a robust ligand to stabilize the palladium catalyst. |
| Protodestannylation | Protic impurities. | Use anhydrous solvents and reagents. |
Buchwald-Hartwig Amination
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst or inappropriate ligand. | Use a palladium pre-catalyst and screen bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos). |
| Base incompatibility. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄. | |
| Significant Hydrodehalogenation | Unproductive β-hydride elimination pathway. | Optimize the ligand and base combination. Sometimes, a bulkier ligand or a different base can suppress this side reaction. Lowering the reaction temperature may also be beneficial. |
Experimental Protocols
Detailed Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
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Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
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Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Common side reactions in the cross-coupling of this compound.
Caption: A logical workflow for troubleshooting common issues in coupling reactions.
References
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the Buchwald-Hartwig amination of pyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a very low yield. What are the initial parameters I should investigate?
Low yields in the Buchwald-Hartwig amination of pyrimidines often stem from the selection of the catalyst system. The choice of palladium precursor, ligand, and base are all critical for achieving high catalytic activity.[1]
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Catalyst and Ligand System : Ensure you are using a ligand appropriate for the specific amine and pyrimidine substrate. For electron-deficient pyrimidines, sterically hindered biarylphosphine ligands such as XPhos, and tBuXPhos are often effective.[1] The quality of the palladium source, for instance, Pd₂(dba)₃ or Pd(OAc)₂, is also crucial. The use of a pre-formed palladium-ligand complex can lead to more consistent results.[1]
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Base Selection : The choice of base is a critical parameter. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results, they may not be compatible with base-sensitive functional groups.[1] For such substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may necessitate higher reaction temperatures.[1]
-
Solvent : Anhydrous toluene is a frequently used and effective solvent for Buchwald-Hartwig reactions. It is essential to ensure the solvent is thoroughly dried, as the presence of water can deactivate the catalyst.[1]
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Temperature : These reactions often require elevated temperatures, typically in the range of 80-110 °C.[1] If the reaction is being conducted at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be employed to accelerate the reaction and enhance yields.[1]
Q2: I am observing a significant amount of hydrodehalogenation of my chloropyrimidine starting material. How can this side reaction be minimized?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. This typically occurs when the desired reductive elimination step is slow, allowing competing pathways to dominate. To minimize this, consider the following adjustments:
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Ligand Choice : Employ bulky, electron-rich ligands that can accelerate the rate of reductive elimination relative to competing side reactions.
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Base Purity : Ensure the base is of high purity and anhydrous. Trace amounts of hydroxide or water can promote hydrodehalogenation.
-
Amine Stoichiometry : Using a slight excess of the amine (1.1-1.2 equivalents) can favor the desired C-N coupling pathway.
-
Strictly Anhydrous Conditions : Ensure all reagents and the solvent are rigorously dried.
Q3: How can I achieve regioselective mono-amination of a dichloropyrimidine?
Achieving regioselectivity with di- or poly-halogenated pyrimidines is a common challenge. The relative reactivity of the halogen positions is influenced by electronic and steric factors. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic aromatic substitution, while the C2 position can be favored in some palladium-catalyzed couplings depending on the conditions. To control regioselectivity:
-
Ligand Selection : The choice of ligand can significantly influence which position is favored for oxidative addition. Screening a panel of ligands is often necessary.
-
Base : The nature and strength of the base can impact the regiochemical outcome.
-
Temperature : Lowering the reaction temperature can sometimes improve selectivity.
-
Stepwise Functionalization : A common strategy is to perform the amination sequentially, taking advantage of the differential reactivity of the halogenated positions.
Q4: My reaction has stalled and is not proceeding to completion. What are the likely causes?
Reaction stalling can be attributed to several factors:
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Catalyst Deactivation : The pyrimidine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition. The use of bulky ligands can help shield the metal center and prevent this. The formation of palladium black is a visual indicator of catalyst decomposition.
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Insolubility of Reagents : Poor solubility of the starting materials or the base can lead to a stalled reaction. Ensure all components are well-solvated in the chosen solvent. If solubility is an issue, a different solvent system may be required.
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Insufficient Inert Atmosphere : The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing or a leak in the reaction setup can lead to catalyst oxidation and deactivation.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion in the Buchwald-Hartwig amination of pyrimidines.
Caption: A systematic workflow for troubleshooting low conversion.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various reaction conditions for the Buchwald-Hartwig amination of substituted pyrimidines to guide optimization efforts.
Table 1: Ligand and Base Screening for the Amination of 2-Chloropyrimidine with Aniline
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 65 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 55 |
Table 2: Conditions for Regioselective Amination of 2,4-Dichloropyrimidine
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | C4:C2 Ratio | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | dppb (4) | LiHMDS (1.1) | THF | 0 | >99:1 | 95 |
| 2 | Aniline | None | None | LiHMDS (1.1) | THF | -60 | 91:9 | 92 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | dppb (4) | LiHMDS (1.1) | THF | -20 | >99:1 | 98 |
Key Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol is designed for the parallel screening of different catalyst and ligand combinations in a 96-well plate format.
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Stock Solution Preparation :
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Prepare stock solutions of the halopyrimidine, amine, and an internal standard in the chosen anhydrous, degassed solvent (e.g., toluene or dioxane).
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Prepare stock solutions of the various palladium precursors and ligands to be screened.
-
Prepare a slurry of the base in the reaction solvent.
-
-
Reaction Setup (in a glovebox) :
-
To each vial in a 96-well plate, add the desired amount of the palladium precursor and ligand stock solutions.
-
Add the base slurry to each vial.
-
Add the halopyrimidine, amine, and internal standard stock solutions to all vials.
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Seal the vials and place the plate on a shaker/heater.
-
-
Reaction and Analysis :
-
Heat the reaction plate to the desired temperature with stirring for a set amount of time.
-
After cooling, quench a small aliquot from each well with a suitable solvent and analyze by LC-MS or GC-MS to determine the conversion and identify any major side products.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
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Reaction Setup :
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the halopyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
-
Reaction :
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification :
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualization of Key Processes
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.
Relationship between Reaction Parameters
Caption: Interdependencies of key reaction parameters.
References
Technical Support Center: Purification Strategies for Products Derived from 5-Bromo-2-(tert-butoxy)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 5-Bromo-2-(tert-butoxy)pyrimidine. It is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of these compounds.
General Purification Troubleshooting
Issue: Difficulty in removing the palladium catalyst after cross-coupling reactions.
Potential Causes & Solutions:
-
Incomplete Precipitation: The palladium catalyst may not have fully precipitated out of the reaction mixture.
-
Solution: After the reaction, consider adding a scavenger resin designed to bind palladium. Stir for a few hours, then filter.
-
-
Filtration Issues: The palladium particles may be too fine to be effectively removed by standard filtration.
-
Solution: Filter the reaction mixture through a pad of Celite®. This can help trap finely dispersed palladium particles.[1]
-
-
Co-elution during Chromatography: The palladium catalyst can sometimes co-elute with the product during column chromatography.
-
Solution: Before chromatography, perform an aqueous work-up. Washing the organic layer with an aqueous solution of ammonium chloride or brine can help remove residual palladium salts.[2]
-
Issue: The desired product is difficult to separate from starting material or byproducts with similar polarity.
Potential Causes & Solutions:
-
Suboptimal Chromatography Conditions: The chosen solvent system for column chromatography may not be providing adequate separation.
-
Solution: Methodically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[3] Experiment with different ratios and consider adding a small amount of a third solvent (e.g., dichloromethane or methanol) to fine-tune the polarity.[3] For basic compounds, adding a small amount of triethylamine (e.g., 0.1%) to the eluent can improve peak shape and separation on silica gel.[4]
-
-
Need for Higher Resolution: Flash chromatography may not provide sufficient resolution for closely eluting compounds.
-
Solution: Consider using preparative High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is a common choice for pyrimidine derivatives.[3]
-
Issue: Formation of unexpected side-products complicates purification.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acids (Suzuki-Miyaura): This is often caused by the presence of oxygen.
-
Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[5]
-
-
Hydrodehalogenation (Replacement of Bromine with Hydrogen): This can occur in the presence of a hydride source.
-
Solution: Optimize the choice of base and reaction temperature. Weaker bases or lower temperatures may minimize this side reaction.[5]
-
-
Glaser Coupling (Homocoupling of Alkynes in Sonogashira): This is common when a copper(I) co-catalyst is used.
-
Solution: Consider using a copper-free Sonogashira protocol to avoid this side reaction.[5]
-
Purification Strategy Workflow
Caption: A general workflow for the purification of products derived from this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my product after a cross-coupling reaction?
A1: The first step is typically a standard aqueous work-up. This involves quenching the reaction (if necessary), diluting the mixture with an organic solvent like ethyl acetate, and washing with water and/or brine. This process helps to remove inorganic salts and some highly polar impurities.[2] Filtering through a pad of Celite® before or after the work-up is also recommended to remove the palladium catalyst.[1]
Q2: How do I choose the right solvent system for flash column chromatography?
A2: The ideal solvent system for flash chromatography is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that gives your desired product a retention factor (Rf) of approximately 0.3.[4] A common starting point for pyrimidine derivatives is a mixture of hexanes and ethyl acetate.[3] You can vary the ratio of these two solvents to achieve the desired separation.
Q3: My compound is a solid. Should I use recrystallization or chromatography?
A3: If your crude product is a solid and you have a significant amount of it, recrystallization can be a very effective and economical purification method.[5] The key is to find a solvent in which your product is highly soluble when hot but poorly soluble when cold.[5] If recrystallization does not yield a product of sufficient purity, or if you have a small amount of material, column chromatography is a better option.
Q4: When should I consider using preparative HPLC?
A4: Preparative HPLC is a high-resolution technique that is particularly useful for separating compounds that are difficult to resolve by flash chromatography, such as isomers or compounds with very similar polarities.[3][6] It is also often used as a final polishing step to obtain highly pure material for biological testing or other sensitive applications.[3]
Q5: How can I remove toxic tin byproducts from a Stille coupling reaction?
A5: Tributyltin halides are common byproducts of Stille reactions and are toxic.[7] A common method to remove them is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF).[7] Another approach is to filter the crude product through a plug of silica gel with an eluent containing a small amount of triethylamine (2-5%).[7]
Purification Data for Derivatives of this compound
The following tables provide examples of purification conditions for products derived from various reactions of this compound. These should be considered as starting points, and optimization may be necessary for specific compounds.
Flash Column Chromatography Data
| Reaction Type | Product Type | Stationary Phase | Eluent System | Typical Rf | Reference |
| Suzuki-Miyaura | 5-Aryl-2-(tert-butoxy)pyrimidine | Silica Gel | Hexanes/Ethyl Acetate (gradient) | 0.3-0.5 | [3][4] |
| Buchwald-Hartwig | 5-Amino-2-(tert-butoxy)pyrimidine | Silica Gel | Dichloromethane/Methanol (gradient) | 0.2-0.4 | [3] |
| Sonogashira | 5-Alkynyl-2-(tert-butoxy)pyrimidine | Silica Gel | Hexanes/Ethyl Acetate (gradient) | 0.4-0.6 | [8][9] |
| Stille | 5-Aryl/Vinyl-2-(tert-butoxy)pyrimidine | Alumina (basic) | Hexanes/Dichloromethane | 0.3-0.5 | [7] |
Preparative HPLC Data
| Product Type | Stationary Phase | Mobile Phase | Detection | Reference |
| 5-Aryl-2-(tert-butoxy)pyrimidine | C18 | Acetonitrile/Water + 0.1% Formic Acid | UV (e.g., 254 nm) | [3][6] |
| 5-Amino-2-(tert-butoxy)pyrimidine | C18 | Methanol/Water + 0.1% Trifluoroacetic Acid | UV (e.g., 254 nm) | [3] |
Recrystallization Solvents
| Product Type | Recommended Solvents | Tips | Reference |
| 5-Aryl-2-(tert-butoxy)pyrimidine (solid) | Ethanol, Isopropanol, Ethyl Acetate/Hexanes | Dissolve in a minimal amount of hot solvent and allow to cool slowly. | [5][10] |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent, aiming for an Rf of ~0.3 for the target compound.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading") and add this to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Post-Coupling Reaction Work-up
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional organic solvent.[1]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[2]
Logical Relationships in Troubleshooting
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. lcms.cz [lcms.cz]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
impact of base selection on the stability of 5-Bromo-2-(tert-butoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective use of 5-Bromo-2-(tert-butoxy)pyrimidine in your research and development projects. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the impact of base selection on the stability of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: How stable is the tert-butoxy group on this compound?
A1: The tert-butoxy group is a robust protecting group, generally stable under basic and nucleophilic conditions at moderate temperatures.[1][2] It is, however, highly sensitive to acidic conditions, which can cause cleavage to yield 2-hydroxy-5-bromopyrimidine.[1][2] While stable to most common bases used in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, very strong bases or high temperatures may lead to degradation.
Q2: I am observing the formation of 2-hydroxy-5-bromopyrimidine in my reaction. What is the likely cause?
A2: The presence of 2-hydroxy-5-bromopyrimidine indicates the cleavage of the tert-butoxy group. This is most commonly caused by acidic conditions. Ensure all your reagents and solvents are free from acidic impurities. If your reaction generates an acid as a byproduct, consider adding a non-nucleophilic base to neutralize it as it forms. In some rare cases, prolonged heating with certain Lewis acids or very strong bases could also lead to this deprotection.
Q3: Can I use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) with this compound?
A3: While the tert-butoxy group is generally resistant to cleavage by hydroxide bases at low to moderate temperatures, these bases can promote hydrolysis of other functional groups or the pyrimidine ring itself, especially if moisture is present.[3] For reactions requiring a strong base, non-nucleophilic options like sodium tert-butoxide (NaOtBu) or inorganic bases like potassium phosphate (K₃PO₄) are often preferred to minimize side reactions.[4][5]
Q4: My this compound has a slight discoloration. Is it still suitable for use?
A4: Discoloration can be an indication of degradation, possibly due to exposure to moisture or acid over time.[3] It is highly recommended to verify the purity of the material using techniques such as NMR or LC-MS before use to ensure reproducible results.[3] For best outcomes, always use a fresh, pure sample.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
| Symptom | Possible Cause | Recommended Solution |
| Low conversion to the desired product. | Inappropriate Base Selection: The chosen base may not be effective at activating the boronic acid for transmetalation.[5] | Screen a panel of bases. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often more effective than organic amine bases in Suzuki couplings.[5][6] |
| Insufficiently Anhydrous Conditions: Moisture can lead to hydrolysis of the starting material or boronic acid. | Ensure all solvents and reagents are rigorously dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] | |
| Catalyst Inactivity: The palladium catalyst may be deactivated. | Use a fresh catalyst or consider a pre-catalyst that is more stable. Ensure thorough degassing of solvents to remove oxygen. | |
| Formation of debrominated pyrimidine. | Proto-dehalogenation: This side reaction replaces the bromine with a hydrogen atom. | Use a milder base or lower the reaction temperature. Ensure the reaction is not running for an excessively long time after completion. |
| Formation of 2-hydroxy-5-bromopyrimidine. | Cleavage of tert-butoxy group: Reaction conditions are too acidic, or the temperature is too high. | Buffer the reaction with a non-nucleophilic base. Lower the reaction temperature and monitor closely. |
Issue 2: Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Recommended Solution |
| Formation of multiple products. | Reaction with Base/Solvent: Nucleophilic bases (e.g., primary/secondary amines used as bases) or solvents (e.g., methanol) can compete with the desired nucleophile. | Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).[3][7] |
| Hydrolysis of Starting Material: Presence of water in the reaction. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[3] | |
| Low conversion to the desired product. | Insufficient Reactivity of Nucleophile: The nucleophile may not be strong enough, or the base is not strong enough to deprotonate it. | Use a stronger, non-nucleophilic base to fully deprotonate the nucleophile. Consider a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[3] |
Data Presentation
Table 1: Impact of Base Selection on the Stability of this compound
This table provides a general guideline for selecting a base to maintain the stability of the tert-butoxy group under typical reaction conditions (e.g., < 100°C).
| Base Type | Examples | Compatibility with tert-butoxy group | Potential Side Reactions | Typical Applications |
| Weak Inorganic | K₂CO₃, Na₂CO₃, Cs₂CO₃ | High | Minimal risk of deprotection. Can cause hydrolysis if water is present. | Suzuki, Stille, Heck, SNAr |
| Strong Inorganic | K₃PO₄ | High | Low risk of deprotection. Effective in many cross-coupling reactions.[4] | Suzuki, Buchwald-Hartwig |
| Hydroxide | NaOH, KOH, LiOH | Moderate | Risk of hydrolysis of the pyrimidine ring or deprotection at elevated temperatures. | Use with caution at low temperatures. |
| Organic Amine | Et₃N, DIPEA | High | Generally stable. Can act as a competing nucleophile in SNAr reactions. | Sonogashira, Heck |
| Strong Alkoxide | NaOtBu, KOtBu | Moderate to Low | Higher risk of deprotection, especially at elevated temperatures, due to high basicity. Can also act as a nucleophile. | Buchwald-Hartwig, certain SNAr |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic Nucleophilic Substitution [fishersci.se]
- 8. benchchem.com [benchchem.com]
minimizing homocoupling in Suzuki reactions with bromopyrimidines
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving bromopyrimidine substrates. The following guides and FAQs focus on minimizing the formation of common homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction and why is it a problem with bromopyrimidines?
A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl compound (e.g., a bipyrimidine).[1] This is highly undesirable as it consumes the boronic acid starting material, lowers the yield of the intended cross-coupled product, and introduces a structurally similar impurity that can complicate purification.[1][2] Pyrimidine substrates can be particularly challenging due to the electronic properties of the ring and the potential for the ring nitrogen to interact with the palladium catalyst.[3]
Q2: What are the primary causes of boronic acid homocoupling in my reaction?
A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then mediate the homocoupling of two boronic acid molecules in a process sometimes referred to as Glaser coupling.[2][4][5] Studies have shown that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[2][4]
-
Pd(II) Precatalysts: When a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) is used, it must first be reduced in situ to the catalytically active Pd(0) state.[4] One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) but at the expense of your starting material.[2][6]
Q3: My bromopyrimidine substrate is unreactive, leading to low yields and favoring side reactions. What can I do?
A3: Bromopyrimidines can be challenging substrates due to the electron-deficient nature of the pyrimidine ring and the coordinating ability of the pyridine nitrogen, which can inhibit the palladium catalyst.[3] To improve reactivity and minimize side reactions, consider the following:
-
Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos can shield the palladium center, preventing catalyst inhibition by the pyridine nitrogen.[3][6] These ligands also accelerate the oxidative addition and reductive elimination steps, making the desired cross-coupling pathway kinetically favored over homocoupling.[2][6]
-
Optimize the Base: The choice of base is critical. While a base is necessary to activate the boronic acid, an overly strong or poorly soluble base can accelerate boronic acid decomposition (protodeboronation) or other side reactions.[6][7] For challenging couplings, potassium phosphate (K₃PO₄) is often a good starting point.[8]
-
Consider Boronic Esters: If boronic acid instability is suspected (leading to protodeboronation), using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can significantly improve outcomes.[3][9]
Q4: How can I tell if homocoupling or another side reaction like protodeboronation is the main issue?
A4: Careful analysis of your crude reaction mixture by LC-MS or ¹H NMR is essential.
-
Homocoupling will result in a symmetrical biaryl product derived from your boronic acid (Ar'-Ar').
-
Protodeboronation is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond (Ar'-H).[10] This is a common decomposition pathway, especially for heteroaryl boronic acids at elevated temperatures or in the presence of excess water and base.[4][7] If you observe the corresponding arene byproduct of your boronic acid, protodeboronation is occurring.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This guide provides actionable solutions to common problems encountered during Suzuki reactions with bromopyrimidines.
| Problem | Potential Cause(s) | Suggested Solution(s) | Rationale |
| High levels of boronic acid homocoupling product (Ar'-Ar') observed. | 1. Presence of dissolved oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Improve Degassing: Rigorously degas all solvents and the reaction headspace. Use methods like sparging with an inert gas (Ar or N₂) for 15-30 minutes or performing several freeze-pump-thaw cycles.[2][3] 2. Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can cause homocoupling.[6][9] 3. Add a Mild Reducing Agent: If using a Pd(II) source, add a mild reducing agent like potassium formate. This can help reduce Pd(II) to Pd(0) without consuming the boronic acid.[11][12] | 1. Removes O₂, which promotes homocoupling by oxidizing the active Pd(0) catalyst to Pd(II).[1][2] 2. Pd(0) catalysts enter the catalytic cycle directly, avoiding the homocoupling pathway associated with in situ reduction of Pd(II) precursors.[4][6] 3. Provides an alternative reduction pathway for Pd(II) that does not rely on homocoupling the boronic acid.[12] |
| Low yield of desired product, with both homocoupling and protodeboronation byproducts present. | 1. Slow reductive elimination. 2. Boronic acid instability. 3. Suboptimal base. | 1. Switch to Bulky Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[6] 2. Use Boronic Esters: Replace the boronic acid with a more stable derivative like a pinacol (Bpin) or MIDA boronate ester.[3][9] 3. Screen Bases: Test milder or different bases. Potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be effective alternatives to stronger bases like hydroxides.[2] | 1. These ligands accelerate the reductive elimination step, making the desired cross-coupling kinetically faster than competing side reactions.[6] 2. Boronic esters are less prone to protodeboronation and can provide a slow, controlled release of the boronic acid, keeping its instantaneous concentration low and suppressing bimolecular homocoupling.[2][13] 3. A milder base can reduce the rate of boronic acid decomposition pathways.[2][14] |
| Reaction is sluggish and significant starting material remains, alongside homocoupling byproduct. | 1. Catalyst inhibition by pyrimidine nitrogen. 2. Inefficient oxidative addition. | 1. Use Bulky/Shielding Ligands: Employ ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][8] 2. Increase Temperature: Cautiously increase the reaction temperature to overcome the activation barrier for oxidative addition.[8] 3. Change Solvent: The solvent affects solubility and reaction rates. Screen solvents like dioxane, toluene, or DMF.[2] | 1. Bulky ligands sterically shield the palladium center, preventing the pyrimidine nitrogen from coordinating and deactivating the catalyst.[3][8] 2. Oxidative addition is often the rate-determining step, and higher temperatures can increase its rate.[3] 3. Optimal solubility of all components is crucial for efficient reaction kinetics.[2] |
Experimental Protocols
Example Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol is a representative example for coupling a bromopyrimidine with an arylboronic acid, adapted from literature procedures designed to minimize side reactions.[15][16]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)
-
Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine (SPhos) (4 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Degassing: Sparge the 1,4-dioxane and water separately with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst by adding Pd₂(dba)₃ and SPhos to a small amount of degassed 1,4-dioxane.
-
Reagent Addition: Add the degassed 1,4-dioxane and water (typically in a 5:1 to 10:1 ratio) to the Schlenk flask containing the solids. Stir for 5 minutes.
-
Initiation: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Visual Guides
Catalytic Cycle and Homocoupling Pathway
This diagram illustrates the main Suzuki-Miyaura catalytic cycle and highlights the key side reaction where Pd(II) species can lead to undesirable boronic acid homocoupling.
Caption: Suzuki catalytic cycle and the competing oxygen-mediated homocoupling pathway.
Troubleshooting Workflow for Homocoupling
This flowchart provides a step-by-step decision-making process for diagnosing and solving issues related to high levels of homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Monitoring 5-Bromo-2-(tert-butoxy)pyrimidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical methods for monitoring reactions involving 5-Bromo-2-(tert-butoxy)pyrimidine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the progress of reactions with this compound?
A1: The primary techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice depends on the reaction matrix, available equipment, and the specific information required (qualitative vs. quantitative).
-
HPLC: Ideal for quantitative analysis of reaction conversion and purity. It is highly reproducible and can be coupled with a UV detector, as pyrimidine derivatives typically absorb UV light.
-
GC-MS: Suitable for identifying and quantifying the volatile and thermally stable starting material, products, and byproducts. It provides both retention time and mass spectral data for structural elucidation.
-
NMR Spectroscopy: Offers detailed structural information in real-time. ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals.
Q2: What are common side products I should be aware of when working with this compound?
A2: Common side reactions can lead to impurities that may complicate analysis. These include:
-
Hydrolysis: The tert-butoxy group can be susceptible to hydrolysis under acidic or strongly basic conditions, leading to the formation of 5-Bromo-2-hydroxypyrimidine. The presence of water in the reaction mixture can also lead to the hydrolysis of other reactive species.[1][2]
-
De-bromination: Reductive debromination can occur, leading to the formation of 2-(tert-butoxy)pyrimidine. This can be promoted by certain catalysts or reaction conditions.[2]
-
Reaction with Solvents/Bases: Nucleophilic solvents or amine bases can sometimes react with the starting material or intermediates, creating adducts.[1]
Q3: My baseline is noisy in my HPLC chromatogram. What are the likely causes?
A3: A noisy baseline in HPLC can stem from several sources. Common causes include:
-
Air bubbles in the system: Degassing the mobile phase is crucial.
-
Contaminated mobile phase or detector cell: Ensure high-purity solvents and flush the system if necessary.
-
Detector lamp issues: An aging lamp can cause fluctuations.
-
Leaks in the pump or fittings: Inspect the system for any signs of leakage.
Q4: In ¹H NMR, what are the expected chemical shifts for the pyrimidine protons of this compound?
A4: The two protons on the pyrimidine ring are in a deshielded environment due to the electronegative nitrogen atoms. The bromine atom will further influence their chemical shifts. Generally, for a 5-bromopyrimidine system, the proton at C4 (or C6) would appear as a singlet, and the proton at C2 would also be a singlet. For 5-bromopyrimidine itself, the proton signals are observed around 9.15 ppm and 8.83 ppm.[3] The tert-butoxy group at the 2-position will alter these shifts. The tert-butyl group itself will present a characteristic singlet at approximately 1.6 ppm.
Analytical Method Troubleshooting Guides
HPLC Analysis
Issue: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Use an end-capped C18 column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Operating the mobile phase at a lower pH can also suppress silanol ionization.[4][5] |
| Column Overload | Reduce the injection volume or dilute the sample.[4][6] |
| Partially Blocked Column Frit | Back-flush the column. If the problem persists, replace the frit or the column. Use of a guard column is recommended.[6][7] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is fully protonated or deprotonated.[5] |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector.[5] |
Issue: Poor Resolution or Co-eluting Peaks
| Possible Cause | Recommended Solution |
| Inadequate Mobile Phase Strength | Adjust the organic-to-aqueous ratio in the mobile phase. A lower organic content generally increases retention and may improve separation. |
| Incorrect Column Chemistry | Consider a column with a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity for your analytes. |
| Gradient Slope is Too Steep | If using a gradient, decrease the rate of change of the mobile phase composition to allow more time for separation. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. |
GC-MS Analysis
Issue: No Peak or Very Small Peak for the Analyte
| Possible Cause | Recommended Solution |
| Analyte Degradation in Injector | Lower the injector temperature. Ensure the injector liner is clean and deactivated. |
| Non-volatile Analyte | This compound should be sufficiently volatile. However, if derivatization reactions are performed, ensure the products are also volatile. |
| Column Adsorption | Use a deactivated column. If the column is old, it may need to be replaced. |
| Leaks in the System | Check for leaks at the injector, column fittings, and MS interface. |
Issue: Broad or Tailing Peaks
| Possible Cause | Recommended Solution |
| Slow Injection Speed | Use an autosampler for fast and reproducible injections. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits). Trim the first few centimeters of the column if contamination is suspected at the inlet. |
| Carrier Gas Flow Rate Too Low | Optimize the carrier gas flow rate for the column dimensions. |
| Dead Volume in the System | Ensure column fittings are properly made and there are no gaps. |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Reaction Monitoring
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Quench a small aliquot of the reaction mixture, dilute with the initial mobile phase, and filter through a 0.45 µm syringe filter.
Protocol 2: General Purpose GC-MS Method for Reaction Analysis
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or Splitless, depending on concentration
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
-
Sample Preparation: Dilute a quenched aliquot of the reaction mixture in a suitable volatile solvent like ethyl acetate or dichloromethane.
Visual Workflows and Logical Diagrams
References
Validation & Comparative
Reactivity Face-Off: 5-Bromo-2-(tert-butoxy)pyrimidine vs. 5-bromo-2-chloropyrimidine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two halogenated pyrimidines, 5-Bromo-2-(tert-butoxy)pyrimidine and 5-bromo-2-chloropyrimidine, offering insights into their behavior in key organic transformations. While extensive experimental data is available for the chloro-substituted analog, this guide also offers a predictive analysis of the tert-butoxy derivative's reactivity based on fundamental electronic principles.
Executive Summary
5-bromo-2-chloropyrimidine is a versatile and widely used building block in organic synthesis, particularly in the construction of complex pharmaceutical compounds. Its reactivity is characterized by two distinct electrophilic sites: the C-Br bond at the 5-position and the C-Cl bond at the 2-position. The general order of reactivity in palladium-catalyzed cross-coupling reactions (I > Br > Cl) dictates that the C-Br bond is typically more reactive. However, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond, allowing for selective functionalization under specific reaction conditions.
In contrast, this compound features an electron-donating tert-butoxy group at the 2-position. This electronic difference is predicted to significantly alter the reactivity profile of the pyrimidine ring. The electron-donating nature of the tert-butoxy group is expected to decrease the overall electrophilicity of the pyrimidine ring, making it less susceptible to nucleophilic aromatic substitution (SNAr) at the 2-position compared to its chloro- counterpart. The impact on palladium-catalyzed cross-coupling reactions at the C-5 position is less straightforward but is also influenced by the electronic and steric properties of the tert-butoxy group.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of 5-bromo-2-chloropyrimidine in these transformations is well-documented.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For 5-bromo-2-chloropyrimidine, the reaction can be directed to selectively occur at the more reactive C-Br bond at the 5-position.[1][2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-bromo-2-chloropyrimidine
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | Varies |
| Arylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. With 5-bromo-2-chloropyrimidine, selective amination can be achieved. The C-Br bond at the 5-position is generally more reactive towards palladium-catalyzed amination.[1][2]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-bromo-2-chloropyrimidine
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Primary/Secondary | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80-110 | Varies |
Similar to the Suzuki coupling, this compound is expected to be a viable substrate for Buchwald-Hartwig amination at the 5-position. The electronic nature of the tert-butoxy group should not prevent the catalytic cycle from proceeding.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. For 5-bromo-2-chloropyrimidine, this reaction is typically selective for the C-Br bond.[2]
Table 3: Representative Conditions for Sonogashira Coupling of 5-bromo-2-chloropyrimidine
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | Varies |
This compound is also predicted to undergo Sonogashira coupling at the C-Br position, providing a route to 5-alkynyl-2-(tert-butoxy)pyrimidines.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.
For 5-bromo-2-chloropyrimidine , the chloro group at the 2-position is a good leaving group and is activated by the two ring nitrogens, making it a prime site for SNAr.[3] The C-5 bromo position is generally less reactive in SNAr.
In contrast, for This compound , the tert-butoxy group is a poor leaving group and is electron-donating, which deactivates the pyrimidine ring towards nucleophilic attack. Therefore, SNAr reactions at the 2-position are expected to be significantly less facile compared to the 2-chloro analog.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-bromo-2-chloropyrimidine[2]
-
In a flame-dried Schlenk flask, combine 5-bromo-2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography.
General Procedure for Buchwald-Hartwig Amination of 5-bromo-2-chloropyrimidine[1]
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., toluene).
-
Add 5-bromo-2-chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.
-
After completion, cool the reaction, quench, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product.
General Procedure for Sonogashira Coupling of 5-bromo-2-chloropyrimidine[2]
-
In a reaction flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Flush the flask with an inert gas.
-
Add a degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Upon completion, work up the reaction by quenching with water and extracting with an organic solvent.
-
Dry, concentrate, and purify the product.
Visualizing Synthetic Pathways
The differential reactivity of 5-bromo-2-chloropyrimidine is elegantly exploited in the synthesis of complex molecules. A prime example is its use as a key intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist.
Caption: A simplified workflow for the synthesis of Macitentan highlighting the sequential functionalization of 5-bromo-2-chloropyrimidine.
The strategic choice between reacting at the C2 or C5 position is a central theme when using di-substituted pyrimidines. The following diagram illustrates this decision-making process.
Caption: Decision tree for the selective functionalization of 5-bromo-2-chloropyrimidine.
Conclusion
5-bromo-2-chloropyrimidine is a highly valuable and versatile building block with a well-established reactivity profile. Its two distinct halogenated positions allow for a high degree of control in sequential cross-coupling and nucleophilic substitution reactions. While quantitative experimental data for this compound is scarce, its reactivity can be predicted based on the electronic properties of the tert-butoxy substituent. The electron-donating nature of this group is expected to decrease its reactivity in nucleophilic aromatic substitution at the 2-position compared to the chloro analog, while its performance in palladium-catalyzed couplings at the 5-position is anticipated to be comparable. The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired electronic properties of the target molecule.
References
The Tert-Butoxycarbonyl (Boc) Group: A Strategic Advantage in Pyrimidine Synthesis
In the complex field of organic synthesis, particularly in the development of pharmaceutical compounds and functional materials based on the pyrimidine scaffold, the strategic use of protecting groups is essential. The tert-butoxycarbonyl (Boc) group stands out as a highly versatile and advantageous protecting group for the amine functionalities inherent to many pyrimidine structures. Its widespread adoption is due to a unique combination of stability across a broad range of reaction conditions and its facile, selective removal under mild acidic conditions. This guide provides an objective comparison of the Boc protecting group with other common alternatives in the context of pyrimidine synthesis, supported by experimental data and detailed protocols.
At a Glance: Boc vs. Other Amine Protecting Groups
The choice of an amine protecting group is critical and is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The Boc group, alongside the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, are the most widely used carbamate-based amine protecting groups. Their distinct cleavage conditions form the basis of orthogonal protection strategies, which are crucial in multi-step syntheses.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Base (e.g., Piperidine in DMF) |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenolysis. | Stable to acid and base. | Stable to acid and catalytic hydrogenolysis. |
| Key Advantage in Pyrimidine Synthesis | Robustness in common pyrimidine functionalization reactions (e.g., cross-coupling) and mild, non-catalytic deprotection. | Stability to a wide range of non-reductive reagents. | Mild base-lability is useful for substrates sensitive to acidolysis and hydrogenolysis. |
| Potential Drawback in Pyrimidine Synthesis | Lability in strongly acidic conditions that might be required for certain pyrimidine transformations. | Incompatible with reactions using palladium catalysts or reducing agents. | Lability in the presence of basic reagents or conditions often used in pyrimidine synthesis. |
Core Advantages of the Boc Group in Pyrimidine Chemistry
The chemical environment of pyrimidine synthesis, which often involves organometallic cross-coupling reactions, nucleophilic aromatic substitutions, and the use of strong bases, highlights the particular advantages of the Boc group.
1. High Stability and Broad Compatibility: The Boc group is exceptionally stable under a wide range of non-acidic conditions. This is a significant advantage in pyrimidine chemistry, where many key transformations are performed under basic, nucleophilic, or reductive conditions. For instance, common pyrimidine functionalization reactions like Suzuki, Stille, and Sonogashira cross-couplings, which utilize palladium catalysts, are highly compatible with Boc-protected aminopyrimidines. In contrast, the Cbz group, which is removed by catalytic hydrogenolysis, would be cleaved under these conditions.
2. Mild and Selective Deprotection: The removal of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] This allows for selective deprotection without affecting other acid-stable protecting groups. The deprotection mechanism involves the formation of a stable tert-butyl cation, which avoids the need for heavy metal catalysts that can be difficult to remove from the final product.[2]
3. Orthogonality in Protecting Group Strategies: The acid-lability of the Boc group makes it an excellent component of orthogonal protection schemes. In the synthesis of complex pyrimidine derivatives with multiple functional groups, the Boc group can be used in conjunction with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups. This allows for the sequential deprotection and modification of different parts of the molecule with high selectivity.
Caption: Orthogonal deprotection of common amine protecting groups.
Quantitative Data Comparison
The following tables summarize representative yields for the Boc protection and deprotection of aminopyrimidines and related aminopyridines as reported in the literature.
Table 1: Representative Yields for N-Boc Protection of Aminopyrimidines/Aminopyridines
| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 0.5 | 90 | [3][4] |
| 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 1 | 85 | [3] |
| 4-Aminopyridine | (Boc)₂O | Acetonitrile | 3 | >95 | [5] |
| Various Amines | (Boc)₂O | Water-Acetone | <1 | >90 | [6] |
Table 2: Comparison of Boc Deprotection Conditions
| Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| N-Boc-4-alkylaminopyridines | 20% TFA | Dichloromethane | 2 | High | [5] |
| N-Boc Amines | 4M HCl | Dioxane | 0.5 - 2 | High | [1] |
| N-Boc Amines | FeCl₃ (catalytic) | Dichloromethane | <1 | >90 | [1][7] |
| N-Boc Aryl Amines | Heat (240 °C, flow) | Trifluoroethanol | 0.5 | 93 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Aminopyrimidine
This protocol is adapted from a high-yield method reported for the Boc protection of aminopyridines, which is directly applicable to aminopyrimidines.[3][4]
Materials:
-
Aminopyrimidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq)
-
Triethylamine (TEA, 2.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.2 eq)
-
1-Hydroxybenzotriazole (HOBT, 0.07 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the aminopyrimidine in anhydrous DCM.
-
To the stirred solution, add EDCI, HOBT, and TEA.
-
Add (Boc)₂O portion-wise to the mixture at room temperature.
-
Stir the reaction for 0.5-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-Boc-protected aminopyrimidine.
Caption: General experimental workflow for Boc protection.
Protocol 2: General Procedure for Boc Deprotection using TFA
This is a standard and highly effective method for the removal of the Boc group.[1]
Materials:
-
N-Boc-protected aminopyrimidine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc-protected aminopyrimidine in anhydrous DCM (e.g., 0.1-0.2 M).
-
Add TFA to the solution to a final concentration of 20-50% (v/v) at room temperature.
-
Stir the reaction mixture for 0.5-4 hours, monitoring completion by TLC or LC-MS.
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.
-
The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a mild base such as saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free aminopyrimidine.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern pyrimidine synthesis. Its robustness towards a wide array of reaction conditions commonly employed in the functionalization of the pyrimidine ring, combined with its mild and selective acid-labile removal, provides a powerful strategy for the synthesis of complex pyrimidine-based molecules. While other protecting groups like Cbz and Fmoc have their specific applications, the overall stability profile and deprotection conditions of the Boc group often make it the superior choice for multi-step synthetic routes involving pyrimidines. A thorough understanding of its properties and applications is crucial for researchers aiming to design and execute efficient and successful synthetic strategies in medicinal chemistry and materials science.
References
- 1. [PDF] A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis | Semantic Scholar [semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium Catalysts for the Coupling of 5-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone in medicinal chemistry, offering a powerful strategy for the synthesis of novel molecular entities with potential therapeutic applications.[1] 5-Bromopyrimidine is a versatile building block for these syntheses, and palladium-catalyzed cross-coupling reactions are instrumental in creating diverse derivatives.[1] The choice of the palladium catalyst is a critical decision that significantly impacts reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of 5-bromopyrimidine, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the nature of the ligand coordinated to the palladium center and the specific coupling reaction. This section compares the performance of several major classes of palladium catalysts in the context of 5-bromopyrimidine couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between 5-bromopyrimidine and various organoboron compounds.[1] Key factors in catalyst selection include reaction time, temperature, and catalyst loading.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | 85-96[2][3] | 5[2][3][4] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | Not Specified |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | 5 |
| Pd₂(dba)₃ / 2-(dicyclohexylphosphino)biphenyl | CsF | 1,4-Dioxane | 110 | Not Specified | 91 | 1.5 |
Note: Some data is for analogous heteroaryl bromides due to a lack of direct side-by-side comparative studies for 5-bromopyrimidine under identical conditions.
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic and widely used catalyst, it provides reliable and high yields for the Suzuki-Miyaura coupling of 5-bromopyrimidine, though it often requires longer reaction times and higher temperatures.[2][3][4]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst can offer high yields in significantly shorter reaction times compared to Pd(PPh₃)₄, making it a more efficient option for rapid synthesis.[3]
-
Pd(OAc)₂ / Ligand Systems : Palladium(II) acetate, when combined with bulky, electron-rich phosphine ligands like SPhos, is highly effective. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to high yields.
-
Pd₂(dba)₃ / Ligand Systems : Similar to Pd(OAc)₂, this palladium(0) source is used with specialized phosphine ligands to achieve high catalytic activity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.[5] Catalyst selection is crucial for achieving high yields and tolerating a wide range of functional groups.[6]
| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ / Ligand 1 | Various anilines | K₃PO₄ | Toluene | 100 | Not Specified | Good to Excellent[7] | 2 |
| Pd₂(dba)₃ / BINAP | Primary amines | NaOtBu | Toluene | 110 | Not Specified | High[6] | 2 |
| Pd(OAc)₂ / XPhos | Primary & secondary amines | NaOtBu | Toluene | 100 | 0.17 | Good to Excellent[6] | 2 |
Note: Yields are reported for analogous haloarenes as direct comparative data for 5-bromopyrimidine was not available in a single study.[6]
Analysis of Catalyst Performance:
-
Pd₂(dba)₃ and Pd(OAc)₂ with Buchwald Ligands (e.g., XPhos, SPhos, BINAP) : For the Buchwald-Hartwig amination of 5-bromopyrimidine, catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand are generally the most effective.[6] Ligands such as XPhos and SPhos have demonstrated particular success in promoting the amination of a wide range of aryl halides.[6] The choice of a strong base like sodium tert-butoxide (NaOtBu) is often required for efficient coupling.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Pd(PPh₃)₄
This protocol details the cross-coupling of 5-bromopyrimidine with an arylboronic acid to form a C-C bond.[2][4]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.[2]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol describes the C-N bond formation between 5-bromopyrimidine and an amine.[1][7]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Phosphine Ligand (e.g., XPhos, BINAP) (0.08 equiv)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄)) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromopyrimidine, the palladium precatalyst, and the phosphine ligand.[1]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add anhydrous toluene, followed by the amine and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with aqueous workup and purification.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram illustrates a standard laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
A Comparative Guide to the Synthesis of Substituted Pyrimidines: An Evaluation of Classical and Modern Routes
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the structural core of a vast number of biologically active compounds and approved pharmaceuticals. The efficient and versatile synthesis of substituted pyrimidines is, therefore, a critical endeavor in drug discovery and development. This guide presents an objective comparison of three prominent synthetic routes to these important molecules: the classical Biginelli and Pinner reactions, and modern microwave-assisted multicomponent synthesis. The performance of each method is evaluated based on experimental data to assist researchers in selecting the most appropriate strategy for their synthetic targets.
Performance Comparison of Synthetic Routes
The choice of a synthetic pathway can significantly influence reaction outcomes, including yield, reaction time, and overall efficiency. The following tables summarize quantitative data for the synthesis of representative substituted pyrimidines, offering a direct comparison between the selected classical and modern methodologies.
Table 1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli Reaction. This table illustrates the evolution of the Biginelli reaction from conventional heating to more efficient modern techniques.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | HCl | Ethanol | Reflux | 4-5 h | 75% |
| Conventional Heating | Sulfamic Acid (20 mol%) | Ethanol | 80°C | 3 h | 89% |
| Microwave Irradiation | Sulfamic Acid (20 mol%) | Solvent-Free | - (300 W) | 3 min | 95% |
| Microwave Irradiation | CaCl₂ | Solvent-Free | - | Substantially shorter | Good |
| Solvent-Free Grinding | Fe(NO₃)₃·9H₂O | Solvent-Free | Room Temp | 45 min | 92% |
Table 2: Pinner Synthesis of Substituted Pyrimidines. This table showcases the synthesis of various pyrimidines using the Pinner reaction, highlighting its versatility in accessing different substitution patterns.
| 1,3-Dicarbonyl Compound | Amidine | Catalyst/Base | Solvent | Time | Yield (%) |
| Acetylacetone | Urea | Hydrogen Chloride | Methanol | 3 hours | 90.2%[1] |
| Ethyl acetoacetate | Acetamidine hydrochloride | Sodium ethoxide | Ethanol | Varies | Moderate[2] |
| Malonic esters | Various amidines | Acid or Base | Varies | Varies | Moderate[3] |
| β-Diketones | Various amidines | Acid or Base | Varies | Varies | Moderate[3] |
Table 3: Microwave-Assisted Multicomponent Synthesis of Substituted Pyrimidines. This table highlights the speed and efficiency of modern microwave-assisted approaches for the synthesis of highly substituted pyrimidines.
| Aldehyde | Active Methylene Compound | Nitrogen Source | Catalyst/Base | Solvent | Time | Yield (%) |
| Benzaldehyde | Ethyl cyanoacetate | Benzamidine hydrochloride | K₂CO₃ | Water | 20 min | Moderate[4] |
| Aromatic Aldehydes | Malononitrile | Benzamidine hydrochloride | K₂CO₃ | Water | 20 min | Moderate[4] |
| Aromatic Aldehydes | Ethyl cyanoacetate | Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84%[2] |
| Chalcones | Guanidine hydrochloride | Basic Medium | Varies | Minutes | Excellent[2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Biginelli Reaction: Microwave-Assisted Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
Procedure:
-
Combine benzaldehyde, ethyl acetoacetate, urea, and sulfamic acid in a 100 mL beaker.
-
Cover the beaker with a watch glass.
-
Place the beaker in a domestic microwave oven and irradiate at 300 watts. The reaction is typically complete within 3-4 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, add ice-cold water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash thoroughly with water to remove any unreacted urea, and recrystallize from ethanol to afford the pure product.
Pinner Synthesis of 2,6-dimethyl-4-hydroxypyrimidine
Materials:
-
Ethyl acetoacetate (1 eq)
-
Acetamidine hydrochloride (1 eq)
-
Sodium ethoxide in ethanol
Procedure:
-
Dissolve ethyl acetoacetate and acetamidine hydrochloride in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
Reflux the reaction mixture. The reaction time can vary depending on the specific substrates.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl). The product, 2,6-dimethyl-4-hydroxypyrimidine, will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the pure product.[1]
Microwave-Assisted Synthesis of 2,4,6-Triphenylpyrimidine
Materials:
-
Benzaldehyde (1 mmol)
-
Acetophenone (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Triflimide (HNTf₂, 1 mol%)
Procedure:
-
In a reaction vessel, mix benzaldehyde, acetophenone, ammonium acetate, and triflimide.
-
Stir the mixture at 80°C for approximately 50 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the crude product can be purified by column chromatography on silica gel to yield pure 2,4,6-triphenylpyridine.
Visualization of Synthetic Strategies
The selection of an appropriate synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. The following diagrams illustrate the general workflows for the Biginelli and Pinner syntheses, as well as a decision-making flowchart to guide the selection of a synthetic strategy.
Caption: A generalized workflow for the Biginelli reaction.
Caption: A generalized workflow for the Pinner synthesis.
Caption: A decision-making flowchart for selecting a pyrimidine synthesis route.
Conclusion
The synthesis of substituted pyrimidines can be achieved through a variety of methods, each with its own set of advantages and limitations. The Biginelli reaction remains a robust and reliable method for the synthesis of dihydropyrimidinones, with modern adaptations such as microwave irradiation and solvent-free conditions significantly improving its efficiency. The Pinner synthesis offers a versatile route to a broader range of substituted pyrimidines, accommodating various 1,3-dicarbonyl compounds and amidines. For researchers prioritizing speed, high throughput, and access to complex, highly substituted pyrimidines, microwave-assisted multicomponent reactions represent a powerful and efficient modern alternative. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired experimental parameters.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 5-Aryl-2-(tert-butoxy)pyrimidine
This guide provides a detailed comparison of spectroscopic methods used to confirm the chemical structure of 5-aryl-2-(tert-butoxy)pyrimidine. For researchers in drug development and medicinal chemistry, unequivocal structural confirmation is paramount. We present supporting experimental data for key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
To illustrate the power of these techniques in distinguishing closely related structures, we compare the expected spectroscopic data for 5-phenyl-2-(tert-butoxy)pyrimidine (Target Compound) with a structural alternative, 5-phenyl-2-methoxypyrimidine (Alternative Compound) .
Data Presentation: Comparative Spectroscopic Analysis
The following tables summarize the key quantitative data expected from the ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR analysis of the target compound and its structural alternative.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | 5-Phenyl-2-(tert-butoxy)pyrimidine (Target) | 5-Phenyl-2-methoxypyrimidine (Alternative) | Key Differentiator |
| Pyrimidine H-4, H-6 | ~8.7 ppm (s, 2H) | ~8.6 ppm (s, 2H) | Minimal difference. |
| Phenyl H (Ar-H) | ~7.4-7.6 ppm (m, 5H) | ~7.3-7.5 ppm (m, 5H) | Minimal difference. |
| -O-C(CH₃)₃ | ~1.6 ppm (s, 9H) | N/A | Presence of a sharp singlet integrating to 9 protons is unique to the tert-butoxy group. |
| -O-CH₃ | N/A | ~4.1 ppm (s, 3H) | Presence of a singlet integrating to 3 protons at a downfield chemical shift is characteristic of a methoxy group. |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | 5-Phenyl-2-(tert-butoxy)pyrimidine (Target) | 5-Phenyl-2-methoxypyrimidine (Alternative) | Key Differentiator |
| Pyrimidine C-2 | ~165 ppm | ~164 ppm | Minimal difference. |
| Pyrimidine C-4, C-6 | ~157 ppm | ~157 ppm | Minimal difference. |
| Pyrimidine C-5 | ~128 ppm | ~129 ppm | Minimal difference. |
| Phenyl C (Ar-C) | ~127-135 ppm | ~127-135 ppm | Minimal difference. |
| -O-C(CH₃)₃ | ~82 ppm | N/A | The quaternary carbon of the tert-butyl group provides a distinct signal. |
| -O-C(CH₃)₃ | ~28 ppm | N/A | The three equivalent methyl carbons provide a strong, unique signal. |
| -O-CH₃ | N/A | ~55 ppm | The methoxy carbon signal is a clear identifier for the alternative compound.[1] |
Table 3: Mass Spectrometry (MS) Data
| Technique | 5-Phenyl-2-(tert-butoxy)pyrimidine (Target) | 5-Phenyl-2-methoxypyrimidine (Alternative) | Key Differentiator |
| ESI-MS [M+H]⁺ | m/z = 243.15 | m/z = 201.09 | The molecular ion peak directly confirms the molecular weight and formula. |
| Key Fragment | m/z = 187 ([M-C₄H₈+H]⁺) | m/z = 170 ([M-CH₂O+H]⁺) | The characteristic loss of isobutylene (56 u) from the tert-butoxy group is a primary fragmentation pathway, distinguishing it from the loss of formaldehyde (30 u) from a methoxy group.[2] |
Table 4: FTIR Spectroscopic Data
| Vibrational Mode | 5-Phenyl-2-(tert-butoxy)pyrimidine (Target) | 5-Phenyl-2-methoxypyrimidine (Alternative) | Key Differentiator |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Similar for both compounds. |
| Aliphatic C-H Stretch | ~2980-2930 cm⁻¹ (strong) | ~2950-2850 cm⁻¹ (medium) | The tert-butyl group results in more intense and complex aliphatic C-H stretching bands compared to the methoxy group.[3] |
| C=N, C=C Stretch (Ring) | ~1600-1550 cm⁻¹ | ~1600-1550 cm⁻¹ | Characteristic of the pyrimidine and phenyl rings.[4] |
| C-O Stretch | ~1250 cm⁻¹ and ~1150 cm⁻¹ | ~1240 cm⁻¹ and ~1030 cm⁻¹ | The exact positions and patterns of the C-O ether stretching bands can differ, providing supplementary evidence. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Data was processed with a line broadening of 1.0 Hz.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: A stock solution of the compound was prepared at 1 mg/mL in methanol. This was diluted to a final concentration of 1 µg/mL using a water/acetonitrile (95:5) mixture with 0.1% formic acid.[5]
-
Chromatographic Conditions: [5]
-
Column: C18 reverse-phase column (2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Linear gradient from 5% to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions: [5]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.
-
Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was collected prior to sample analysis.
Mandatory Visualization
The logical workflow for confirming a chemical structure using multiple spectroscopic techniques is a critical process for ensuring data integrity and accuracy.
Caption: General workflow for chemical structure confirmation.
This systematic approach ensures that complementary data from orthogonal techniques are integrated to provide an unambiguous structural assignment, minimizing the risk of misidentification.
References
- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Assessing the Scalability of Reactions Involving 5-Bromo-2-(tert-butoxy)pyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, 5-Bromo-2-(tert-butoxy)pyrimidine serves as a valuable building block in the synthesis of a wide array of complex molecules. The ability to efficiently and scalably functionalize this intermediate is paramount for the successful transition from laboratory-scale synthesis to large-scale production. This guide provides an objective comparison of common palladium-catalyzed cross-coupling reactions and other key transformations involving this compound, with a focus on their scalability.
Key Reactions for the Functionalization of this compound
The primary methods for the functionalization of this compound include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Stille coupling, and lithiation-borylation. Each of these reactions presents a unique set of advantages and challenges in the context of scalability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of a variety of aryl, heteroaryl, and vinyl substituents at the 5-position.
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers, especially at scale. While traditional catalysts like Pd(PPh₃)₄ are reliable, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior performance with lower catalyst loadings and shorter reaction times.
Base and Solvent Considerations: The selection of base and solvent is also crucial and can significantly impact reaction efficiency and scalability. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of solvent, typically a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water, can influence reagent solubility and reaction kinetics.
Scalability Profile: The Suzuki-Miyaura coupling is generally considered a highly scalable reaction.[1] Key considerations for large-scale synthesis include catalyst cost and loading, the availability and stability of the boronic acid partner, and the ease of product purification to remove palladium residues and inorganic byproducts.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Brominated Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 85-96 | 3-5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | 5 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane | 100 | 4 | >95 | 1-2 |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98 | 0.5-1 |
Note: Data is compiled from studies on analogous brominated pyridines and pyrimidines and serves as a general guide. Optimization for this compound is recommended.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl pyrimidines. This reaction is of great importance in medicinal chemistry for accessing a wide range of amine-substituted derivatives.[2]
Catalyst and Ligand Selection: Similar to the Suzuki coupling, the choice of a suitable palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, BINAP, and DavePhos are commonly employed to facilitate the catalytic cycle.[3]
Base and Solvent Considerations: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used to achieve high reaction rates.[4] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures or longer reaction times.[4] Common solvents include toluene, dioxane, and THF.[4]
Scalability Profile: The Buchwald-Hartwig amination is a scalable reaction, but several factors require careful consideration for large-scale production. These include the cost and air-sensitivity of the phosphine ligands and strong bases, the potential for side reactions such as hydrodehalogenation, and the need for rigorous purification to remove palladium residues.[4][5]
Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | High |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | Good |
Note: The data presented are representative conditions for the amination of aryl bromides and should be optimized for 5-bromopyrimidine.[2]
Stille Coupling
The Stille coupling offers another avenue for C-C bond formation, utilizing organostannane reagents. A key advantage of Stille coupling is the stability of the organostannane reagents to a wide range of reaction conditions.
Scalability Profile: While effective, the scalability of the Stille coupling is often hampered by the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product. This can be a significant drawback in the synthesis of active pharmaceutical ingredients (APIs) where stringent purity requirements are in place. For these reasons, the Suzuki-Miyaura coupling is often preferred for large-scale synthesis.
Lithiation-Borylation
The lithiation-borylation sequence provides a powerful method for the introduction of a boronic ester group, which can then be used in subsequent Suzuki-Miyaura couplings. This two-step process involves the deprotonation of the pyrimidine ring with a strong base followed by quenching with a boron electrophile.
Scalability Profile: The scalability of lithiation reactions can be challenging due to the use of highly reactive and often pyrophoric organolithium reagents, which require strict control of temperature and inert atmosphere.[2] The subsequent borylation step is typically high-yielding. Careful process safety evaluation is essential for scaling up this methodology.
Alternative Scalable Strategy: Nucleophilic Aromatic Substitution (S_NAr)
A recent development offers a scalable and metal-free alternative for the synthesis of 2-substituted pyrimidines. This approach involves an electronically tuned S_NAr reaction of a 2-tert-butyl sulfonyl pyrimidine with Grignard reagents. This method is compatible with a wide range of aryl, heteroaryl, and alkyl magnesium halides and proceeds at room temperature, avoiding the need for precious metal catalysts and the associated purification challenges.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%) and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
The crude product is then purified by crystallization or chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or crystallization.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. US7205302B2 - Heterocyclic compound derivatives and medicines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to 5-Bromopyrimidine Scaffolds: A Cost-Benefit Analysis for Synthetic Applications
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. Among the plethora of heterocyclic scaffolds, 5-bromopyrimidines are invaluable intermediates, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive cost-benefit analysis of 5-Bromo-2-(tert-butoxy)pyrimidine and its viable alternatives, 5-bromo-2-chloropyrimidine and 5-bromo-2-iodopyrimidine, supported by experimental data and detailed protocols.
Introduction to 5-Bromopyrimidine Derivatives in Synthesis
5-Bromopyrimidine derivatives serve as versatile synthons in medicinal chemistry and materials science. The bromine atom at the C5 position is a prime site for functionalization through various cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The substituent at the C2 position modulates the electronic properties of the pyrimidine ring and offers a secondary site for modification, influencing the overall synthetic strategy.
This guide focuses on a comparative analysis of three key 5-bromopyrimidine reagents:
-
This compound: This reagent features a bulky tert-butoxy group, which can serve as a protecting group for a hydroxyl functionality or be used to modulate solubility.
-
5-bromo-2-chloropyrimidine: A widely used intermediate where the chloro group offers a less reactive site for subsequent cross-coupling compared to the bromo group.
-
5-bromo-2-iodopyrimidine: This highly reactive intermediate contains two different halogens, allowing for selective and sequential functionalization.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The performance of the three 5-bromopyrimidine derivatives in a typical Suzuki-Miyaura reaction with phenylboronic acid is compared below. The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[1]
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | 5-bromo-2-chloropyrimidine | 5-bromo-2-iodopyrimidine |
| Relative Reactivity | Moderate | Lower | Higher |
| Typical Yield (%) | 80-95% | 70-90% | >95% |
| Reaction Time | 4-12 hours | 12-24 hours | 1-4 hours |
| Catalyst Loading | 2-5 mol% | 3-5 mol% | 1-3 mol% |
| Selectivity | High for C5-Br coupling | High for C5-Br coupling | High for C2-I coupling, requires chemoselective conditions for C5-Br |
| Side Reactions | Minimal | Potential for homo-coupling with prolonged reaction times | Potential for di-substituted product if stoichiometry is not controlled |
| Downstream Processing | Straightforward purification | May require more rigorous purification to remove starting material | Purification can be challenging to separate mono- and di-substituted products |
Experimental Protocols
Below are detailed methodologies for a representative Suzuki-Miyaura cross-coupling reaction. These protocols can be adapted for each of the compared 5-bromopyrimidine derivatives.
General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyrimidines
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 5-bromopyrimidine derivative with phenylboronic acid.
Materials:
-
5-Bromopyrimidine derivative (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 5-bromopyrimidine derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Add the degassed solvent mixture (5 mL of 4:1 1,4-Dioxane/Water).
-
Heat the reaction mixture to 90 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Cost-Benefit Analysis
The choice of reagent is often a balance between performance and cost. The following table provides an estimated cost comparison and outlines the key benefits and drawbacks of each 5-bromopyrimidine derivative. Prices are based on bulk quantities from various suppliers and are subject to change.
Table 2: Cost-Benefit Analysis
| Reagent | Estimated Cost (per 100g) | Benefits | Drawbacks |
| This compound | $300 - $500 | - Stable and easy to handle- tert-butoxy group can be a useful synthetic handle | - Higher cost compared to the chloro-derivative- Requires an additional deprotection step if the hydroxyl group is desired |
| 5-bromo-2-chloropyrimidine | $150 - $250[2][3][4] | - Most cost-effective option- Chloro group allows for subsequent functionalization under different conditions | - Lower reactivity requiring longer reaction times and potentially higher catalyst loading |
| 5-bromo-2-iodopyrimidine | $400 - $600[5] | - Highest reactivity leading to shorter reaction times and lower catalyst loading- Allows for selective sequential couplings | - Highest cost- Can be less stable than the bromo or chloro analogs |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The choice between this compound, 5-bromo-2-chloropyrimidine, and 5-bromo-2-iodopyrimidine depends on the specific priorities of the synthetic project.
-
For cost-sensitive projects where longer reaction times are acceptable, 5-bromo-2-chloropyrimidine is the most economical choice.
-
When reaction speed and efficiency are paramount , and cost is a secondary concern, 5-bromo-2-iodopyrimidine offers superior reactivity.
-
This compound provides a balance of reactivity and stability, with the added advantage of the tert-butoxy group as a potential synthetic handle for further transformations.
By carefully considering the trade-offs between cost, reactivity, and synthetic versatility, researchers can select the optimal 5-bromopyrimidine building block to achieve their synthetic goals efficiently and economically.
References
A Comparative Evaluation of Protecting Groups for the 2-Position of 5-Bromopyrimidine
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of common protecting groups for the 2-amino functionality of 5-bromopyrimidine, a versatile building block in medicinal chemistry. The evaluation focuses on the ease of introduction, stability under various reaction conditions, and efficiency of removal, supported by experimental data.
The 2-amino group of 5-bromopyrimidine is a key nucleophilic site. Its protection is often necessary to achieve regioselectivity in subsequent reactions, such as cross-coupling or nucleophilic aromatic substitution at other positions of the pyrimidine ring. The ideal protecting group should be introduced in high yield, remain stable throughout the planned synthetic transformations, and be cleaved under mild conditions that do not affect other functional groups. This guide focuses on two of the most widely used amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Quantitative Data Summary
The following tables summarize the reaction conditions and reported yields for the protection and deprotection of the 2-amino group, primarily focusing on the analogous and well-documented 2-amino-5-bromopyridine as a proxy where specific data for the pyrimidine analog is limited.
Table 1: Comparison of Protecting Groups for the 2-Amino Position
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability Profile |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to basic conditions and catalytic hydrogenation. Labile to strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic and some basic conditions. Labile to hydrogenolysis. |
Table 2: Experimental Data for Protection and Deprotection
| Protecting Group | Substrate | Reaction | Reagents & Conditions | Yield (%) |
| Boc | 2-Amino-5-bromopyridine | Protection | (Boc)₂O, NaH, THF, 0 °C to 20 °C, 0.5 h | 85[1] |
| Boc | N-Boc protected amine | Deprotection | 25% TFA in DCM, rt, 2 h | 60[2] |
| Boc | N-Boc protected amine | Deprotection | TFA, DCM, 0 °C to rt, 2 h | 95[2] |
| Cbz | Amine | Deprotection | H₂, Pd/C | High |
Experimental Protocols
Detailed methodologies for the introduction and removal of the Boc and Cbz protecting groups are provided below.
Boc Protection of 2-Amino-5-bromopyrimidine
Procedure: To a solution of 2-amino-5-bromopyrimidine in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (1.1 eq) is added portion-wise. The mixture is stirred for 10 minutes, followed by the addition of di-tert-butyl dicarbonate (1.1 eq). The reaction is then allowed to warm to room temperature and stirred for 30 minutes. The reaction is quenched with water and the pH is adjusted to 7-8 with hydrochloric acid. The product, N-Boc-2-amino-5-bromopyrimidine, is extracted with an organic solvent, dried, and purified by chromatography.[1]
Boc Deprotection using Trifluoroacetic Acid (TFA)
Procedure: The N-Boc protected 2-amino-5-bromopyrimidine is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added (typically in a 1:1 to 1:4 ratio with DCM) at 0 °C or room temperature. The reaction is stirred for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The crude product is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is dried and concentrated to yield the deprotected 2-amino-5-bromopyrimidine.[2]
Cbz Deprotection via Catalytic Hydrogenation
Procedure: The N-Cbz protected 2-amino-5-bromopyrimidine is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected amine.
Mandatory Visualizations
The following diagrams illustrate the strategic workflow for utilizing protecting groups in the synthesis of 2-substituted 5-bromopyrimidines and a decision-making guide for selecting an appropriate protecting group.
Caption: General workflow for the use of protecting groups.
Caption: Decision guide for selecting a suitable protecting group.
Conclusion
The choice between the Boc and Cbz protecting groups for the 2-position of 5-bromopyrimidine is dictated by the planned synthetic route. The Boc group offers excellent stability under basic and reductive conditions, making it suitable for reactions involving organometallics or catalytic hydrogenations at other sites. However, its lability to strong acids necessitates careful planning if acidic reagents are to be used. Conversely, the Cbz group is stable to a range of acidic and mildly basic conditions but is readily cleaved by hydrogenolysis, which may be incompatible with other reducible functional groups in the molecule. By carefully considering the stability profiles and deprotection methods, researchers can effectively utilize these protecting groups to achieve their synthetic goals.
References
A Comparative Guide to Cross-Coupling Reactions on 2-Alkoxypyrimidines for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal and agricultural chemistry. Among the various positions on the pyrimidine ring, the C2 position, often bearing an alkoxy group, presents a unique synthetic handle for diversification through cross-coupling reactions. This guide provides a comprehensive literature review and objective comparison of the primary cross-coupling methodologies employed for the modification of 2-alkoxypyrimidines, supported by experimental data and detailed protocols.
This review focuses on five key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, as well as direct C-H activation/arylation. These reactions have proven invaluable for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures with diverse biological activities.
Comparison of Cross-Coupling Reactions on 2-Alkoxypyrimidines
The choice of cross-coupling reaction for a 2-alkoxypyrimidine substrate is dictated by several factors, including the desired bond to be formed (C-C or C-N), the nature of the coupling partner, and the overall functional group tolerance required. The following tables summarize quantitative data from the literature for each reaction type, offering a comparative overview of their performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the introduction of aryl and heteroaryl moieties. It is favored for its mild reaction conditions and the commercial availability and low toxicity of boronic acid reagents.
| 2-Alkoxypyrimidine Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Conditions (Temp., Time) | Yield (%) | Reference |
| 2-Methoxy-5-bromopyrimidine | Thienylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | High | [1] |
| 2-Methoxy-5-bromopyrimidine | Quinolylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | High | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | 81 | [2] |
| 2,4-Dichloro-6-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | Not specified (mixture of isomers) | [2] |
Stille Coupling
The Stille coupling utilizes organotin reagents and offers the advantage of being tolerant to a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback.
| 2-Alkoxypyrimidine Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Additive | Solvent | Conditions (Temp., Time) | Yield (%) | Reference |
| General Aryl Halide | Organostannane | Pd(PPh₃)₄ or Pd(dba)₂ | - | Toluene, THF, or DMF | 80-120 °C, 2-24 h | Varies | General Protocol |
Sonogashira Coupling
The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted aromatics and heteroaromatics. It typically employs a palladium catalyst and a copper(I) co-catalyst.
| 2-Alkoxypyrimidine Substrate | Coupling Partner | Catalyst System (Catalyst/Co-catalyst) | Base | Solvent | Conditions (Temp., Time) | Yield (%) | Reference |
| General Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₂NH or Et₃N | THF or MeCN | RT - 80 °C, 1-12 h | Varies | [3][4] |
| 2,6-Dibromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80-100 °C | Varies | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the coupling of a wide range of amines with aryl and heteroaryl halides.
| 2-Alkoxypyrimidine Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Conditions (Temp., Time) | Yield (%) | Reference |
| 2-Chloropyrimidine derivative | Substituted amine/aniline | Palladium precatalyst / Phosphine ligand | Strong base (e.g., NaOt-Bu) | Anhydrous, deoxygenated solvent | 80-120 °C | Varies | [6] |
C-H Activation/Arylation
Direct C-H activation offers an atom-economical approach to arylation, avoiding the need for pre-functionalized starting materials. This method is particularly promising for late-stage functionalization.
| 2-Alkoxypyrimidine Substrate | Coupling Partner | Catalyst System | Oxidant/Additive | Solvent | Conditions (Temp., Time) | Yield (%) | Reference |
| 2-Phenoxypyrimidine | Arylboronic acid | Pd(OAc)₂ | Ag₂O | Not specified | Not specified | Moderate to Excellent | [7] |
| (6-phenylpyridin-2-yl)pyrimidine derivatives | Phenyldiazonium tetrafluoroborate | Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ | AgOAc | MeOH | RT, LED irradiation | Good | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these cross-coupling reactions.
Suzuki-Miyaura Coupling of 2-Methoxy-5-bromopyrimidine with Thienylboronic Acid[1]
Materials:
-
2-Methoxy-5-bromopyrimidine
-
Thienylboronic acid
-
Dichloro-bis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
Procedure:
-
To a reaction vessel, add 2-methoxy-5-bromopyrimidine (1.0 eq), thienylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq) to the mixture.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Heat the reaction mixture at 95 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of a 2-Halo-alkoxypyrimidine[3][4]
Materials:
-
2-Halo-alkoxypyrimidine (e.g., 2-bromo-4-methoxypyrimidine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or acetonitrile)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-halo-alkoxypyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.01-0.05 eq).
-
Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
General Protocol for Buchwald-Hartwig Amination of a 2-Chloro-alkoxypyrimidine[6]
Materials:
-
2-Chloro-alkoxypyrimidine (e.g., 2-chloro-4-ethoxypyrimidine)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloro-alkoxypyrimidine (1.0 eq), palladium precatalyst (0.01-0.05 eq), and phosphine ligand (0.01-0.10 eq).
-
Add the base (1.2-2.0 eq) to the tube.
-
Evacuate and backfill the tube with the inert gas several times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine (1.1-1.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these critical transformations, the following diagrams, generated using the DOT language, illustrate the catalytic cycles of the discussed cross-coupling reactions.
References
- 1. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Safe Disposal of 5-Bromo-2-(tert-butoxy)pyrimidine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Bromo-2-(tert-butoxy)pyrimidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal, designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Adherence to these procedures is essential to minimize risks and ensure regulatory compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[1][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[1]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[1]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
II. Quantitative Data Summary
The following table summarizes key information for this compound and related compounds, highlighting the need for cautious handling.
| Property | Value | Source/Compound Analogy |
| Molecular Formula | C₈H₁₁BrN₂O | [5] |
| Molecular Weight | 231.09 g/mol | [5] |
| GHS Hazard Statements (Analog) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | 5-Bromopyrimidine[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | 5-Bromo-2-methoxypyrimidine[3] |
III. Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate cleanup is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill:
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be placed in the designated hazardous waste container.
IV. Standard Operating Procedure for Disposal
Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[2]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including unused product and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Halogenated Waste Stream: As a brominated compound, this waste should be segregated into the halogenated organic waste stream. Do not mix with non-halogenated solvents.
Step 2: Container Labeling
The hazardous waste container must be labeled with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents
-
The name and contact information of the principal investigator or responsible party
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated location.
-
Utilize secondary containment to prevent spills and leaks.
-
Keep the waste container tightly closed except when adding waste.
Step 4: Final Disposal
-
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-2-(tert-butoxy)pyrimidine
Essential Safety and Handling Guide for 5-Bromo-2-(tert-butoxy)pyrimidine
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling halogenated pyrimidine derivatives and should be implemented in conjunction with your institution's specific safety protocols.
Hazard Identification and Classification
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | H302 + H312 + H332 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1][2][3]
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves, such as nitrile, should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator is recommended if working outside of a fume hood or if dust generation is likely.[3] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound, from receipt to disposal.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for a closely related compound to understand the potential hazards.[1][2]
-
Put on all required personal protective equipment as detailed in the table above.[1][2]
-
Ensure you are working in a well-ventilated area, ideally within a certified chemical fume hood.[1][2]
-
-
Handling :
-
When weighing and transferring the solid, do so carefully to minimize dust formation.
-
Avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust.[2]
-
Use clean, dry, and appropriate laboratory equipment.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[3]
Waste Segregation and Collection
-
Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.[3]
-
Liquid Waste : If the compound is in a solution, it should be collected in a labeled, sealed container designated for halogenated organic liquid waste.
Disposal Procedure
-
Waste Container : Use a designated and compatible container for all waste containing this compound.
-
Labeling : Clearly label the waste container with the full chemical name, "Hazardous Waste," and any other information required by your institution.
-
Storage of Waste : Store hazardous waste containers in a designated, secure location, away from incompatible materials.
-
Professional Disposal : The final disposal must be handled by a licensed hazardous waste disposal company. The recommended method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Never dispose of this chemical down the drain or in the regular trash.[3]
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial.
-
Evacuate : Evacuate all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain :
-
For solid spills , carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1]
-
For liquid spills , use an inert absorbent material to contain the spill.
-
-
Decontaminate : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose : All cleanup materials should be disposed of as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
